molecular formula C14H18N2O B10798888 GSK963

GSK963

Cat. No.: B10798888
M. Wt: 230.31 g/mol
InChI Key: NJQVSLWJBLPTMD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is a research chemical recognized for its potent and selective activity as a ferroptosis inhibitor. This compound functions by covalently binding to and inhibiting glutathione peroxidase 4 (GPX4) , a key antioxidant enzyme. The inactivation of GPX4 leads to the accumulation of lipid hydroperoxides, ultimately triggering a form of regulated cell death known as ferroptosis. Researchers utilize this tool compound to precisely induce ferroptosis in vitro across various cell lines, providing a critical means to study the mechanistic underpinnings of this iron-dependent cell death pathway. Its application is vital in investigating the role of ferroptosis in cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury , offering insights for developing novel therapeutic strategies. The (3S) stereochemistry is essential for its specific biological interaction and activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of GSK963: A Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery and development of GSK963, a potent and highly selective small-molecule inhibitor of RIPK1. We will delve into its mechanism of action, key preclinical data, and the experimental methodologies used in its characterization. This document aims to serve as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Introduction to RIPK1 Signaling

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cellular signaling pathways that dictate cell survival, apoptosis, and necroptosis.[1][2] Its activity is central to the cellular response to various stimuli, including tumor necrosis factor (TNF) and other members of the TNF superfamily (TNFSF), as well as ligands for Toll-like receptors (TLRs) and interferons (IFNs).[1]

The signaling cascade initiated by TNF binding to its receptor, TNFR1, exemplifies the dual role of RIPK1. Upon receptor activation, RIPK1 is recruited to the intracellular domain, where it can either promote cell survival through the activation of the NF-κB pathway or trigger programmed cell death.[3][4] In the survival pathway, RIPK1 acts as a scaffold, facilitating the assembly of a protein complex that leads to the activation of NF-κB, a key regulator of inflammatory gene expression.[4]

Conversely, under conditions where pro-survival signaling is inhibited, the kinase activity of RIPK1 becomes dominant, leading to two distinct forms of cell death: apoptosis and necroptosis. RIPK1-dependent apoptosis is initiated through the formation of a complex with FADD and caspase-8.[3] Necroptosis, a form of programmed necrosis, is triggered when caspase-8 activity is compromised. In this scenario, RIPK1 interacts with and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[3][5]

Given its central role in inflammation and cell death, dysregulation of RIPK1 signaling has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, multiple sclerosis, and Alzheimer's disease.[1][3][6] This has spurred significant interest in the development of small-molecule inhibitors targeting the kinase activity of RIPK1.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds ComplexI Complex I (Survival) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 TRADD TRADD ComplexI->TRADD TRAF2 TRAF2 ComplexI->TRAF2 cIAP cIAP1/2 ComplexI->cIAP NFkB NF-κB Activation ComplexI->NFkB Activates ComplexIIa Complex IIa (Apoptosis) Apoptosis Apoptosis ComplexIIa->Apoptosis Induces ComplexIIb Complex IIb (Necroptosis) MLKL MLKL ComplexIIb->MLKL Phosphorylates RIPK1->ComplexIIa Forms RIPK1->ComplexIIb Forms (Casp-8 inactive) TRADD->ComplexIIa FADD FADD FADD->ComplexIIa Casp8 Caspase-8 Casp8->ComplexIIa RIPK3 RIPK3 RIPK3->ComplexIIb Necroptosis Necroptosis MLKL->Necroptosis Executes Inflammation Inflammation & Survival NFkB->Inflammation Necroptosis_Assay_Workflow cluster_workflow Necroptosis Assay Workflow plate_cells Plate L929 or U937 cells pretreat Pre-treat with serial dilutions of this compound, GSK962, or Nec-1 plate_cells->pretreat induce_necroptosis Induce necroptosis with TNFα + zVAD-FMK pretreat->induce_necroptosis incubate Incubate overnight induce_necroptosis->incubate measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate->measure_viability calculate_ic50 Calculate IC50 values measure_viability->calculate_ic50

References

The Selectivity Profile of GSK963: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of GSK963, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information herein is curated for researchers and professionals in the field of drug discovery and development, offering detailed insights into the inhibitor's biochemical and cellular activity, experimental methodologies, and its effects on key signaling pathways.

Introduction to this compound

This compound is a chiral small-molecule inhibitor that has emerged as a critical tool for studying the role of RIPK1 in cellular signaling and disease.[1] RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis. This compound offers a significant improvement over earlier RIPK1 inhibitors, such as Necrostatin-1 (Nec-1), due to its increased potency, exquisite selectivity, and improved pharmacokinetic properties.[1] It also has a chemically identical but inactive enantiomer, GSK962, which serves as an excellent negative control for on-target validation.[1]

Quantitative Selectivity and Potency

This compound demonstrates high potency against RIPK1 and exceptional selectivity across the human kinome. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound Against RIPK1
Assay TypeParameterThis compoundNecrostatin-1 (for comparison)GSK962 (inactive enantiomer)Reference
Fluorescence Polarization (FP) Binding AssayIC₅₀29 nM~2 µMInactive[1]
ADP-Glo Kinase AssayIC₅₀8 nM~1 µMInactive[1]
Table 2: Cellular Potency of this compound in Necroptosis Assays
Cell LineSpeciesNecroptosis InductionParameterThis compoundGSK962 (inactive enantiomer)Reference
L-929MurineTNF + zVADIC₅₀1 nM>1000-fold less potent[1]
U937HumanTNF + zVADIC₅₀4 nM>1000-fold less potent[1]
Table 3: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 339 human kinases at a concentration of 10 µM. The detailed supplementary data containing the full kinase panel results from the primary publication by Berger et al. (2015) is not publicly available in a downloadable tabular format. However, the study reports that this compound is exceptionally selective for RIPK1.

ParameterResultReference
Kinase Panel Size339 kinases[1]
This compound Concentration10 µM[1]
Inhibition<50% inhibition for all 339 kinases tested[1]
Selectivity Fold>10,000-fold for RIPK1[2][3]
Table 4: Off-Target Activity Profile
TargetActivityNoteReference
Indoleamine-2,3-dioxygenase (IDO)InactiveUnlike Necrostatin-1, which shows off-target IDO inhibition.[1][4]
TNF-mediated NF-κB activationNo effectTested in Bone Marrow-Derived Macrophages (BMDMs).[1]
TNF + Cycloheximide-induced apoptosisNo effectTested in Bone Marrow-Derived Macrophages (BMDMs).[1]

Signaling Pathways Modulated by this compound

This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis. The following diagram illustrates the canonical TNF-induced necroptosis pathway and the point of intervention for this compound.

G cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II / Necrosome (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_scaffold RIPK1 (Scaffold) cIAP->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination (e.g., by CYLD) IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (oligomerizes) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1_kinase Inhibits

Caption: TNF-induced necroptosis pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding affinity of this compound to the ATP-binding pocket of the RIPK1 kinase domain.

G cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis RIPK1 Purified GST-RIPK1 (kinase domain, 10 nM) Mix Mix RIPK1 and fluorescent ligand RIPK1->Mix Tracer Fluorescently-labeled ATP-competitive ligand (5 nM) Tracer->Mix GSK963_dilution This compound serial dilutions Add_this compound Add this compound dilutions GSK963_dilution->Add_this compound Incubate1 Incubate Mix->Incubate1 Incubate1->Add_this compound Incubate2 Incubate at RT Add_this compound->Incubate2 Read Read fluorescence polarization on a multimode reader Incubate2->Read Plot Plot % inhibition vs. [this compound] Read->Plot Calculate Calculate IC₅₀ using non-linear regression Plot->Calculate

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Protocol:

  • Reagents:

    • Purified GST-tagged RIPK1 kinase domain (amino acids 1-375) at a final concentration of 10 nM.

    • A fluorescently-labeled ATP-competitive ligand at a final concentration of 5 nM.

    • This compound, GSK962, and Nec-1 serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, combine the purified RIPK1 kinase domain and the fluorescent ligand.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to controls.

    • IC₅₀ values are determined by fitting the data to a four-parameter logistical curve using appropriate software.

ADP-Glo™ Kinase Assay

This luminescent assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing 10 nM GST-RIPK1 (1-375), 50 µM ATP, and the test compound (this compound, GSK962, or Nec-1) in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.5 mg/ml BSA, 0.02% CHAPS).

    • Incubate at room temperature for 4 hours.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity relative to DMSO controls.

    • Determine IC₅₀ values using non-linear regression analysis.

Cellular Necroptosis Assay

This cell-based assay evaluates the ability of this compound to inhibit necroptotic cell death induced by TNFα in the presence of a pan-caspase inhibitor.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Seed Seed L929 or U937 cells in a 96-well plate Pretreat Pre-treat with serial dilutions of this compound, GSK962, or Nec-1 Seed->Pretreat Induce Induce necroptosis with TNFα + zVAD-FMK Pretreat->Induce Incubate Incubate overnight Induce->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure Measure luminescence Add_CTG->Measure Calculate Calculate % cell viability and determine IC₅₀ Measure->Calculate

Caption: Workflow for the cellular necroptosis assay.

Protocol:

  • Cell Culture:

    • Seed murine L929 or human U937 cells in 96-well plates.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound, GSK962, or Nec-1 for a specified period (e.g., 30 minutes).

  • Necroptosis Induction:

    • Stimulate the cells with TNFα (e.g., 100 ng/ml) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 50 µM) or QVD-Oph.

    • Incubate the plates overnight.

  • Viability Measurement:

    • Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • Normalize the data to untreated controls to determine the percentage of cell viability.

    • Calculate IC₅₀ values by plotting percent viability against compound concentration and fitting to a dose-response curve.

In Vivo TNF-Induced Sterile Shock Model

This in vivo model assesses the efficacy of this compound in preventing the lethal hypothermia induced by the administration of TNFα and a caspase inhibitor, a process dependent on RIPK1 kinase activity.

Protocol:

  • Animal Model:

    • Use C57BL/6 mice.

  • Compound Administration:

    • Administer this compound (e.g., 0.2, 2, and 10 mg/kg), GSK962, or Nec-1 via intraperitoneal (i.p.) injection.

  • Induction of Shock:

    • After a short pre-treatment period (e.g., 15 minutes), intravenously (i.v.) inject a combination of TNFα and zVAD-FMK.

  • Monitoring:

    • Monitor the core body temperature of the mice at regular intervals over several hours using a rectal probe.

  • Data Analysis:

    • Plot the change in body temperature over time for each treatment group.

    • Assess the statistical significance of protection from hypothermia compared to the vehicle-treated group.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of RIPK1 kinase. Its favorable characteristics, including its high potency in both biochemical and cellular assays, clean off-target profile, and in vivo efficacy, make it a superior tool for elucidating the complex roles of RIPK1 in health and disease. The availability of its inactive enantiomer, GSK962, further strengthens its utility as a specific probe for on-target validation. This guide provides the essential data and methodologies for researchers to effectively utilize this compound in their investigations into RIPK1-mediated signaling pathways.

References

GSK963: A Technical Guide to its Role in Modulating TNF-Induced Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the compound's mechanism of action in the context of Tumor Necrosis Factor (TNF)-induced cell death, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the complex signaling pathways involved.

Introduction to this compound and TNF-Induced Cell Death

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a critical role in inflammation and immunity.[1][2] Binding of TNF to its receptor, TNFR1, can trigger a variety of cellular responses, including cell survival, inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2][3] The cellular outcome is determined by a complex interplay of signaling proteins that assemble into distinct complexes.

RIPK1 is a key serine/threonine kinase that acts as a central node in TNF signaling, capable of mediating both pro-survival and pro-death signals.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis, a lytic and pro-inflammatory form of cell death.[5][6] In contrast, TNF-induced apoptosis is generally considered to be independent of RIPK1's kinase function.[5][7]

This compound is a chiral, highly potent, and selective small-molecule inhibitor of RIPK1 kinase.[5][8][9] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5] Due to its high potency and selectivity, this compound serves as a valuable tool for dissecting the role of RIPK1 kinase activity in various biological processes, particularly in TNF-induced necroptosis.[5][6]

Quantitative Data: The Potency and Selectivity of this compound

This compound exhibits high potency against RIPK1 in both biochemical and cellular assays. Its efficacy in inhibiting TNF-induced necroptosis has been demonstrated across various human and murine cell lines.

Table 1: In Vitro Potency of this compound Against RIPK1 Kinase
Assay TypeDescriptionIC50 (this compound)Reference Compound (Nec-1) IC50Source(s)
FP Binding AssayMeasures binding affinity to the RIPK1 ATP pocket.29 nM2 µM[5][8][9][10]
ADP-Glo Kinase AssayMeasures inhibition of RIPK1 autophosphorylation.8 nM1 µM[5]
Table 2: Cellular Potency of this compound in Inhibiting TNF-Induced Necroptosis
Cell LineSpeciesAssay ConditionsIC50 (this compound)Source(s)
L929 (fibrosarcoma)MurineTNFα + zVAD-fmk1 nM - 3.1 nM[5][8]
U-937 (monocytic)HumanTNFα + zVAD-fmk4 nM[5][8]
Bone Marrow-Derived Macrophages (BMDM)MurineTNFα + zVAD-fmk3 nM[5]
NeutrophilsHumanTNFα + zVAD-fmk + SMAC mimetic0.9 nM[5][8]

zVAD-fmk is a pan-caspase inhibitor used to block apoptosis and promote necroptosis.[11][12] SMAC mimetics are compounds that antagonize Inhibitor of Apoptosis Proteins (IAPs).[13]

This compound demonstrates remarkable selectivity, showing over 10,000-fold greater selectivity for RIPK1 compared to a panel of 339 other kinases.[5][9][10] Unlike Nec-1, this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[5][14] Furthermore, this compound does not affect TNF-induced NF-κB activation or TNF-induced, RIPK1 kinase-independent apoptosis.[5][7]

Signaling Pathways and Mechanism of Action

Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex, consisting of TRADD, TRAF2/5, cIAP1/2, and RIPK1, primarily mediates pro-survival NF-κB signaling.[1][3] However, under conditions where components of Complex I are depleted or inhibited, a switch to a cell death-inducing pathway occurs through the formation of cytosolic secondary complexes.[2][3]

  • Apoptotic Pathway (Complex IIa): When cIAP1/2 are inhibited, deubiquitinated RIPK1 can scaffold the formation of Complex IIa, which includes FADD and pro-caspase-8.[3][13] This leads to the activation of caspase-8 and the initiation of the apoptotic cascade. This pathway is independent of RIPK1's kinase activity.[5]

  • Necroptotic Pathway (Complex IIb/Necrosome): If caspase-8 is inhibited (e.g., by zVAD-fmk), RIPK1 can interact with and phosphorylate RIPK3, initiating the assembly of the necrosome.[15] Activated RIPK3 then phosphorylates the mixed-lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis.[16][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.[15][16] The kinase activity of RIPK1 is indispensable for this process.

This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of RIPK3 and the subsequent formation of the active necrosome. This effectively blocks the necroptotic cell death pathway.

Diagrams of Signaling Pathways

TNF_Signaling_Pathways cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding & Trimerization TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub RIPK1_deub RIPK1 (de-Ub) cIAP->RIPK1_deub Inhibition of cIAPs NFkB NF-κB Activation RIPK1_ub->NFkB FADD_IIa FADD RIPK1_deub->FADD_IIa RIPK1_active RIPK1 (p) RIPK1_deub->RIPK1_active Autophosphorylation Casp8_IIa Pro-Caspase-8 FADD_IIa->Casp8_IIa Apoptosis Apoptosis Casp8_IIa->Apoptosis Activation Casp8_IIa->RIPK1_active Inhibition RIPK3 RIPK3 (p) RIPK1_active->RIPK3 Phosphorylation MLKL MLKL (p) RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Disruption This compound This compound This compound->RIPK1_active Inhibition

Caption: TNF-induced cell death pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effect of this compound on TNF-induced necroptosis.

Cell Viability Assay to Measure Necroptosis Inhibition

This protocol is designed to quantify the protective effect of this compound against TNF-induced necroptosis.

Materials:

  • L929 or U937 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Human or mouse TNFα (specific activity should be noted)

  • zVAD-fmk (pan-caspase inhibitor), 50 mM stock in DMSO

  • This compound, 10 mM stock in DMSO

  • Sterile 96-well, flat-bottom, clear-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 pM to 10 µM. Remove the old media from the cells and add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 30 minutes to 1 hour at 37°C.[5]

  • Necroptosis Induction: Prepare a solution of TNFα and zVAD-fmk in complete growth medium. For L929 cells, a final concentration of 100 ng/mL TNFα and 20-50 µM zVAD-fmk is typically used.[5] For U937 cells, 100 ng/mL TNFα and 25 µM zVAD-fmk can be used.[5] Add 50 µL of this induction solution to each well (except for the untreated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[5][8]

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the TNFα + zVAD-fmk treated vehicle control (0% viability). Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Diagram of Experimental Workflow

Experimental_Workflow A 1. Seed Cells (e.g., L929) in 96-well plate B 2. Pre-treat with this compound (Dose-response) for 30-60 min A->B C 3. Induce Necroptosis (TNFα + zVAD-fmk) B->C D 4. Incubate (18-24 hours) C->D E 5. Measure Viability (CellTiter-Glo Assay) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for assessing this compound's inhibition of necroptosis.

Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on the necroptotic signaling cascade.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or other relevant cell type

  • Complete growth medium

  • TNFα

  • zVAD-fmk

  • This compound

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed BMDMs in 6-well plates. Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes.[5][10]

  • Necroptosis Induction: Stimulate the cells with TNFα (e.g., 50 ng/mL) and zVAD-fmk (e.g., 50 µM) for a specified time course (e.g., 1-6 hours) to capture the phosphorylation events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., total RIPK1) and a loading control (e.g., β-actin) to ensure equal protein loading.

Logical Relationship and Mechanism of Action

The core function of this compound is the specific inhibition of RIPK1's kinase activity. This single action has a decisive effect on the outcome of TNF signaling when the apoptotic pathway is compromised.

Diagram of this compound's Mechanism of Action

GSK963_MoA cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome TNF TNFα + Caspase Inhibitor (e.g., zVAD-fmk) RIPK1_Kinase RIPK1 Kinase Activation (Autophosphorylation) TNF->RIPK1_Kinase Necrosome Necrosome Formation (RIPK1-RIPK3-MLKL) RIPK1_Kinase->Necrosome MLKL_p MLKL Phosphorylation & Oligomerization Necrosome->MLKL_p Death Necroptotic Cell Death MLKL_p->Death This compound This compound This compound->RIPK1_Kinase Blocks

References

Foundational Research on GSK963: A Technical Guide to its Role in Necroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GSK963, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The document elucidates the critical role of this compound in the context of necroinflammation, a form of regulated necrosis that is increasingly implicated in a wide range of inflammatory and degenerative diseases. This guide details the mechanism of action of this compound, provides comprehensive quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Core Concepts: Necroinflammation and the Role of RIPK1

Necroinflammation is a regulated form of necrotic cell death characterized by the release of intracellular contents, known as damage-associated molecular patterns (DAMPs), which trigger an inflammatory response.[1] This process is distinct from apoptosis, a non-inflammatory form of programmed cell death. A key mediator of necroinflammation is RIPK1, a serine/threonine kinase that acts as a central node in cell death and survival signaling pathways.[1]

Under conditions where apoptosis is inhibited, such as in the presence of caspase inhibitors, the kinase activity of RIPK1 can initiate a form of programmed necrosis called necroptosis. This process involves the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2][3][4]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a chiral small-molecule inhibitor that demonstrates high potency and selectivity for RIPK1 kinase.[5] Its development has provided researchers with a valuable tool to investigate the role of RIPK1-mediated necroinflammation in various pathological conditions.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from foundational research studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetCell Line/SystemIC50 (nM)Reference
Fluorescence Polarization (FP) Binding AssayRIPK1Cell-free29[6]
ADP-Glo Kinase AssayRIPK1 AutophosphorylationCell-free8[1]
Cell Viability Assay (Necroptosis)RIPK1-dependent cell deathL929 (mouse fibrosarcoma)1[7]
Cell Viability Assay (Necroptosis)RIPK1-dependent cell deathU937 (human monocytic)4[7]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelAdministration RouteDose (mg/kg)EffectReference
TNF-induced sterile shock (C57BL/6 mice)Intraperitoneal (i.p.)0.2Significant protection from hypothermia[7]
TNF-induced sterile shock (C57BL/6 mice)Intraperitoneal (i.p.)2Complete protection from hypothermia[7][8]
Pharmacokinetic Profiling (C57BL/6 mice)Intraperitoneal (i.p.)10Apparent half-life greater than Nec-1[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This protocol describes the measurement of RIPK1 autophosphorylation activity in a cell-free system.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • This compound (or other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque-walled 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.

    • Prepare a 2X kinase solution by diluting the RIPK1 enzyme in Kinase Reaction Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Reaction Buffer to a 2X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of 2X this compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Necroptosis Cell Viability Assay (CellTiter-Glo®)

This protocol details the induction of necroptosis in cell culture and the measurement of cell viability to assess the inhibitory effect of this compound.

Materials:

  • L929 or U937 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

  • Necroptosis Induction:

    • Add TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

In Vivo TNF-α-Induced Sterile Shock Model

This protocol describes a model of systemic inflammation in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • Pan-caspase inhibitor (z-VAD-FMK)

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the experimental conditions for at least one week.

  • Compound Administration:

    • Administer this compound (e.g., 0.2, 2 mg/kg) or vehicle via i.p. injection 30 minutes prior to the TNF-α challenge.

  • Induction of Shock:

    • Administer a lethal dose of murine TNF-α (e.g., 10 µ g/mouse ) and z-VAD-FMK (e.g., 20 mg/kg) via intravenous (i.v.) or i.p. injection.

  • Monitoring:

    • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

    • Observe the mice for signs of morbidity and mortality.

  • Data Analysis:

    • Plot the change in body temperature over time for each treatment group.

    • Analyze the survival data using Kaplan-Meier curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows relevant to the study of this compound and necroinflammation.

Necroinflammation_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Necroptosis Machinery cluster_downstream Downstream Effects TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 RIPK1 RIPK1 TRADD/TRAF2->RIPK1 p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation p-RIPK1->RIPK3 Necrosome Necrosome p-RIPK1->Necrosome p-RIPK3->MLKL p-RIPK3->Necrosome MLKL_oligomerization MLKL Oligomerization p-MLKL->MLKL_oligomerization Membrane_permeabilization Membrane Permeabilization MLKL_oligomerization->Membrane_permeabilization Cell_Death Necroptotic Cell Death Membrane_permeabilization->Cell_Death DAMPs_release DAMPs Release Cell_Death->DAMPs_release Inflammation Inflammation DAMPs_release->Inflammation This compound This compound This compound->p-RIPK1 Inhibition

Caption: Necroinflammation signaling pathway highlighting the central role of RIPK1.

RIPK1_Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (e.g., ADP-Glo) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Primary Hits Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Necroptosis Assays (e.g., CellTiter-Glo) Selectivity_Profiling->Cell_Based_Assays Lead_Candidate Lead Candidate (e.g., this compound) Cell_Based_Assays->Lead_Candidate Confirmed Hits In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Candidate->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Experimental workflow for the discovery and characterization of RIPK1 inhibitors.

GSK963_Mechanism_of_Action cluster_stimulus Stimulus cluster_cellular_response Cellular Response TNF_alpha TNF-α RIPK1_Activation RIPK1 Kinase Activation TNF_alpha->RIPK1_Activation Caspase_Inhibitor Caspase Inhibitor (e.g., zVAD) Caspase_Inhibitor->RIPK1_Activation Enables Necroptosis_Pathway Necroptosis Signaling Cascade RIPK1_Activation->Necroptosis_Pathway Cell_Death Necroptotic Cell Death Necroptosis_Pathway->Cell_Death This compound This compound This compound->RIPK1_Activation Blocks

Caption: Logical relationship of this compound's mechanism of action in preventing necroptosis.

Conclusion

This compound has emerged as a pivotal research tool for dissecting the intricate mechanisms of necroinflammation. Its high potency and selectivity for RIPK1 have enabled a deeper understanding of the role of this kinase in a multitude of diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of targeting RIPK1-mediated necroinflammation. Future research will likely focus on the development of next-generation RIPK1 inhibitors with improved pharmacokinetic and safety profiles for clinical applications.

References

In-Depth Technical Guide to GSK963: A Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK963 is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its ability to specifically target RIPK1-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases, has positioned it as a critical tool for preclinical research.[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its biological evaluation are also presented, alongside visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone, is a structurally distinct compound from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5][7] Its chirality is a key feature, with its inactive enantiomer, GSK962, serving as an essential negative control in experiments to confirm on-target effects.[1][3][5]

PropertyValueReference
CAS Number 2049868-46-2[1][3][7]
Molecular Formula C₁₄H₁₈N₂O[3][7][8]
Molecular Weight 230.31 g/mol [3][8]
Appearance White solid[8]
Solubility Soluble in DMSO and Acetonitrile[7]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[8]

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[1][2][3][9] RIPK1 is a crucial regulator of cellular signaling pathways that determine cell fate, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor (TNF).[6] In the presence of caspase inhibitors, TNF can trigger a form of programmed necrosis known as necroptosis, which is dependent on the kinase activity of RIPK1. This compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and the subsequent recruitment and phosphorylation of downstream effectors like RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby inhibiting the execution of necroptosis.[10]

RIPK1_Signaling_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Complex_II Complex II / Necrosome Complex_I->Complex_II with caspase inhibition This compound This compound This compound->RIPK1 inhibits Complex_II->RIPK1 Complex_II->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Caption: RIPK1 Signaling Pathway Inhibition by this compound.

Quantitative Data

This compound exhibits impressive potency and selectivity, as summarized in the tables below.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineSpeciesIC₅₀Reference
FP Binding AssayRIPK1-29 nM[1][9]
Necroptosis Assay (TNF+zVAD)L-929 cellsMurine1 nM[5][7]
Necroptosis Assay (TNF+zVAD)U937 cellsHuman4 nM[5][7]
Necroptosis Assay (TNF+zVAD)BMDMMurine3 nM[11]
Necroptosis Assay (TNF+zVAD+SMAC mimetic)Primary NeutrophilsHuman0.9 nM[11]

Table 2: Selectivity and In Vivo Efficacy of this compound

ParameterDescriptionResultReference
Kinase Selectivity Tested against a panel of 339 kinases at 10 µM.>10,000-fold selective for RIPK1.[1][3][5][9]
IDO Activity Off-target activity against indoleamine-2,3-dioxygenase.No measurable activity.[5][7]
In Vivo Model TNF+zVAD-induced hypothermia in C57BL/6 mice.2 mg/kg dose provided complete protection.[1][5]
Inactive Enantiomer (GSK962) Potency in necroptosis assays.At least 1000-fold less potent than this compound.[5][8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, this compound belongs to the chemical class of dihydropyrazole derivatives. The general synthesis of such compounds often involves the condensation of an α,β-unsaturated ketone with a hydrazine derivative.

In Vitro Necroptosis Assay

This protocol is adapted from studies evaluating the inhibition of TNF-induced necroptosis.[5][11]

Necroptosis_Assay_Workflow Start Seed cells (e.g., L929, U937) in 96-well plates Pretreat Pre-treat cells with varying concentrations of this compound, GSK962 (control), or vehicle Start->Pretreat Induce Induce necroptosis with TNFα and a caspase inhibitor (e.g., zVAD-FMK) Pretreat->Induce Incubate Incubate for 18-24 hours Induce->Incubate Measure Measure cell viability using a luminescent assay (e.g., CellTiter-Glo) Incubate->Measure Analyze Analyze data to determine IC₅₀ values Measure->Analyze

Caption: Workflow for In Vitro Necroptosis Assay.

Detailed Steps:

  • Cell Plating: Seed L929 or U937 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, the inactive enantiomer GSK962, and a vehicle control (e.g., DMSO). Pre-treat the cells with the compounds for 30 minutes.

  • Necroptosis Induction: Add a combination of TNF (e.g., 100 ng/mL) and a pan-caspase inhibitor like zVAD-FMK (e.g., 25-50 µM) to the wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator.

  • Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

In Vivo TNF-Induced Hypothermia Model

This protocol is based on a model of sterile shock in mice.[5]

Detailed Steps:

  • Animal Model: Use C57BL/6 mice.

  • Compound Administration: Administer this compound (e.g., 0.2, 2, and 10 mg/kg), GSK962 (e.g., 20 mg/kg as a negative control), or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Shock: After 15 minutes, induce shock by intravenous (i.v.) injection of TNF (e.g., 1.25 µg per mouse) and zVAD-FMK.

  • Temperature Monitoring: Monitor the core body temperature of the mice at regular intervals.

  • Endpoint: The primary endpoint is the prevention of hypothermia induced by the TNF/zVAD challenge.

Immunoblot Analysis of RIPK1 Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of RIPK1.[9]

Detailed Steps:

  • Cell Treatment: Pre-treat bone marrow-derived macrophages (BMDMs) with this compound (e.g., 100 nM), GSK962 (100 nM), or another RIPK1 inhibitor like Nec-1 (10 µM) for 30 minutes.

  • Stimulation: Stimulate the cells with TNF (e.g., 50 ng/mL) for 5 and 15 minutes.

  • Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Antibody Probing: Probe the blots with primary antibodies against proteins of interest (e.g., phospho-IκB, total IκB, and a loading control like tubulin) followed by secondary antibodies.

  • Detection: Visualize the protein bands using an appropriate detection method.

Conclusion

This compound is a powerful and highly selective research tool for investigating the role of RIPK1 kinase activity in necroptosis and related inflammatory signaling pathways. Its superior potency and selectivity compared to earlier inhibitors like Nec-1, along with the availability of its inactive enantiomer, make it an invaluable asset for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the therapeutic potential of RIPK1 inhibition.

References

GSK963: A Technical Guide to its Impact on Necrosome Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and certain neurodegenerative diseases. The formation of the necrosome, a protein complex minimally composed of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), is the central event in the execution of necroptosis. GSK963 has emerged as a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on the formation and function of the necrosome complex, and detailed experimental protocols for its investigation.

Introduction to Necroptosis and the Necrosome

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1] Unlike apoptosis, it is independent of caspase activity and is instead orchestrated by the sequential activation of RIPK1, RIPK3, and MLKL.[2] The assembly of these proteins into a high-molecular-weight complex, the necrosome, is the critical checkpoint for the initiation of necroptosis.[3]

The canonical pathway is often initiated by extrinsic signals, such as Tumor Necrosis Factor (TNF).[3] Upon TNF-α stimulation in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to a conformational change that facilitates its interaction with RIPK3 via their respective RIP Homology Interaction Motifs (RHIMs).[2] This interaction leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4]

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[5] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[3] this compound exhibits high potency in inhibiting RIPK1-dependent necroptosis in both human and murine cells, with IC50 values in the low nanomolar range.[5] Furthermore, it displays remarkable selectivity for RIPK1 over a wide range of other kinases, making it a valuable tool for specifically probing the role of RIPK1 kinase activity.[6]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent kinase activation.[5] This inhibition of RIPK1 kinase activity is the pivotal event that blocks the downstream signaling cascade leading to necrosome formation and necroptosis. By preventing the initial activation of RIPK1, this compound effectively abrogates the recruitment and phosphorylation of RIPK3 and, consequently, the phosphorylation and activation of MLKL.[7]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on necroptosis in various cell lines.

Cell LineSpeciesNecroptosis Induction StimuliThis compound IC50 (nM)Reference
L929MurineTNF + zVAD1[5]
U937HumanTNF + zVAD4[5]
Primary BMDMMurineTNF + zVAD3[5]
Primary Human NeutrophilsHumanTNF + zVAD + SMAC mimetic0.9[5]

Table 1: In Vitro Efficacy of this compound in Inhibiting Necroptosis. BMDM: Bone Marrow-Derived Macrophages.

ParameterValueReference
RIPK1 Kinase Inhibition (Biochemical Assay)IC50 = 29 nM[6]
Selectivity>10,000-fold selective for RIPK1 over 339 other kinases[6]

Table 2: Biochemical Potency and Selectivity of this compound.

Visualizing the Impact of this compound on Necrosome Formation

The following diagrams illustrate the necroptosis signaling pathway and the workflow for assessing the impact of this compound.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Interaction & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL p-MLKL (Oligomerized) Necrosome->pMLKL MLKL Oligomerization Necroptosis Necroptosis pMLKL->Necroptosis Membrane Disruption This compound This compound This compound->RIPK1 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Necrosome Formation cluster_outcome Outcome Assessment Cell_Culture Cell Culture (e.g., U937, HT-29) Induction Induce Necroptosis (TNFα + zVAD) Cell_Culture->Induction Treatment Treat with this compound (Dose-response) Induction->Treatment CoIP Co-Immunoprecipitation (Anti-RIPK1 or Anti-RIPK3) Treatment->CoIP WB Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Treatment->WB PLA In Situ Proximity Ligation Assay (RIPK1-RIPK3 interaction) Treatment->PLA IF Immunofluorescence (Necrosome puncta) Treatment->IF Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability CoIP->WB Analyze Precipitates

Caption: Experimental workflow to assess this compound's impact on necrosome formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on necrosome complex formation.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a human cell line, such as HT-29 or U937.

Materials:

  • HT-29 or U937 cells

  • Complete growth medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for U937) with 10% FBS

  • Human TNF-α (recombinant)

  • zVAD-FMK (pan-caspase inhibitor)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare stock solutions of TNF-α, zVAD-FMK, and this compound in DMSO.

  • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 30 minutes to 1 hour.[8]

  • To induce necroptosis, add TNF-α (e.g., 30-100 ng/mL) and zVAD-FMK (e.g., 20-50 µM) to the cell culture medium.[8][9]

  • Incubate the cells for the desired time period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

Co-Immunoprecipitation (Co-IP) to Analyze Necrosome Assembly

This protocol is for immunoprecipitating the necrosome complex to assess the interaction between its components.

Materials:

  • Cell lysates from necroptosis-induced and this compound-treated cells

  • Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)[10]

  • Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL)

Procedure:

  • Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.[11]

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with Co-IP wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluates by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to detect the co-precipitated proteins. A decrease in the co-immunoprecipitated proteins in this compound-treated samples indicates disruption of the necrosome complex.

Western Blotting for Phosphorylated Necrosome Components

This protocol is for detecting the phosphorylation status of RIPK1, RIPK3, and MLKL.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227 for human, Ser232 for mouse), anti-p-MLKL (Ser358 for human, Ser345 for mouse)[12][13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of RIPK1, RIPK3, and MLKL in this compound-treated samples confirms its inhibitory effect on necrosome activation.

In Situ Proximity Ligation Assay (PLA) for Visualizing Necrosome Formation

PLA allows for the visualization of protein-protein interactions within intact cells.

Materials:

  • Cells grown on coverslips

  • Fixation and permeabilization buffers

  • Primary antibodies from different species (e.g., rabbit anti-RIPK1 and mouse anti-RIPK3)

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (Duolink® In Situ Detection Reagents)

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize cells grown on coverslips.

  • Incubate with a pair of primary antibodies that recognize RIPK1 and RIPK3.

  • Incubate with PLA probes, which are secondary antibodies conjugated with oligonucleotides.

  • Add ligase to join the oligonucleotides if the proteins are in close proximity (<40 nm), forming a circular DNA template.

  • Amplify the circular DNA template via rolling circle amplification.

  • Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

  • Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction between RIPK1 and RIPK3. A decrease in the number of PLA signals per cell in this compound-treated samples provides quantitative evidence of the disruption of necrosome formation.[14]

Immunofluorescence for Necrosome Puncta Visualization

This method allows for the visualization of the subcellular localization of necrosome components.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)[15]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-RIPK3, anti-p-MLKL)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Fix and permeabilize the cells.

  • Block non-specific binding sites.

  • Incubate with primary antibodies.

  • Incubate with fluorophore-conjugated secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a confocal microscope. In necroptotic cells, RIPK3 and p-MLKL will form distinct punctate structures, representing the necrosomes.[16] The absence or significant reduction of these puncta in this compound-treated cells demonstrates the inhibition of necrosome assembly.

Conclusion

This compound is a powerful and specific inhibitor of RIPK1 kinase activity, effectively blocking the formation of the necrosome complex and subsequent necroptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of necroptosis and to evaluate the efficacy of this compound and other potential therapeutic agents targeting this pathway. The combination of quantitative biochemical assays and advanced imaging techniques will continue to unravel the complexities of necrosome regulation and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for GSK963 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated necrotic cell death.[1][2][3][4] Understanding the in vitro efficacy of this compound in protecting cells from necroptotic stimuli is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the effect of this compound on cell viability in response to a necroptosis-inducing stimulus using common in vitro assays.

Mechanism of Action: RIPK1 and Necroptosis

Necroptosis is a programmed cell death pathway that is activated under conditions where apoptosis is inhibited. It is implicated in the pathogenesis of various inflammatory and degenerative diseases. The core of the necroptosis signaling pathway involves the activation of RIPK1, which, in a complex with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, leads to the phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking this signaling cascade and preventing necroptotic cell death.[1][2][5][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 Caspase8 Caspase-8 (Inhibited) MLKL_p_oligomer Oligomerized pMLKL MembraneDisruption Membrane Disruption (Necroptosis) MLKL_p_oligomer->MembraneDisruption TNFa TNFα TNFa->TNFR RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation (p) MLKL->MLKL_p_oligomer Translocation This compound This compound This compound->RIPK1 Inhibition

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Experimental Protocols

This section provides protocols for three common colorimetric and luminescent cell viability assays: MTT, alamarBlue (Resazurin), and CellTiter-Glo. The choice of assay may depend on the cell type, experimental throughput, and available equipment.

General Workflow

The overall experimental workflow for assessing the cytoprotective effect of this compound against necroptosis is as follows:

A 1. Cell Seeding (e.g., 96-well plate) B 2. Pre-treatment with this compound A->B C 3. Induction of Necroptosis (e.g., TNFα + z-VAD-FMK) B->C D 4. Incubation C->D E 5. Cell Viability Assay D->E F 6. Data Acquisition & Analysis E->F

Figure 2: General experimental workflow for the this compound in vitro cell viability assay.

Materials and Reagents

  • This compound (and inactive enantiomer GSK962 for control)

  • Cell line susceptible to necroptosis (e.g., L929, U937, HT-29)

  • Complete cell culture medium

  • Necroptosis-inducing agent (e.g., TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate-buffered saline (PBS)

  • 96-well clear or opaque-walled tissue culture plates

  • Selected viability assay reagent (MTT, alamarBlue, or CellTiter-Glo)

  • Solubilization buffer (for MTT assay)

  • Plate reader (spectrophotometer for MTT and alamarBlue, luminometer for CellTiter-Glo)

Protocol 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (and GSK962) in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations.

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or GSK962. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNFα in combination with a caspase inhibitor like z-VAD-FMK) to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: alamarBlue (Resazurin) Assay

This is a fluorometric/colorimetric assay where the redox indicator resazurin is reduced to the fluorescent resorufin by metabolically active cells.

  • Cell Seeding to Incubation: Follow steps 1-5 as described in the MTT assay protocol.

  • alamarBlue Addition: Add alamarBlue reagent (typically 10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.

  • Cell Seeding to Incubation: Follow steps 1-5 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

Data Presentation and Analysis

Data Summary Tables

Quantitative data should be presented in a clear and structured format. The following tables provide templates for recording and presenting experimental results.

Table 1: Experimental Conditions
Cell Line: e.g., L929
Seeding Density: e.g., 2 x 104 cells/well
Necroptosis Stimulus: e.g., 30 ng/mL TNFα + 20 µM z-VAD-FMK
This compound Concentrations: e.g., 0.1, 1, 10, 100, 1000 nM
Incubation Time: e.g., 24 hours
Assay Method: e.g., MTT
Table 2: Raw Absorbance/Fluorescence/Luminescence Data (Example)
Treatment Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Vehicle Control ValueValueValueValueValue
Stimulus Only ValueValueValueValueValue
Stimulus + this compound (0.1 nM) ValueValueValueValueValue
Stimulus + this compound (1 nM) ValueValueValueValueValue
... ...............
Stimulus + GSK962 (1000 nM) ValueValueValueValueValue
Table 3: Calculated Cell Viability and IC50
Treatment % Cell Viability
Vehicle Control 100%
Stimulus Only Calculated Value
Stimulus + this compound (0.1 nM) Calculated Value
Stimulus + this compound (1 nM) Calculated Value
... ...
IC50 (this compound) Calculated Value

Data Analysis

  • Background Subtraction: Subtract the average absorbance/fluorescence/luminescence of the media-only blank wells from all other readings.

  • Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100% viability. The viability of the treated cells is calculated as: % Viability = [(Sample Reading - Stimulus Only Reading) / (Vehicle Control Reading - Stimulus Only Reading)] x 100

  • IC50 Determination: Plot the percent cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that restores 50% of the cell viability lost due to the necroptotic stimulus.

Controls

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% viability.

  • Stimulus Only Control: Cells treated with the necroptosis-inducing agent(s) to establish the maximum level of cell death.

  • Negative Compound Control: Use the inactive enantiomer, GSK962, at a high concentration to demonstrate the on-target specificity of this compound. GSK962 should not show significant protection against necroptosis.

By following these detailed protocols and data analysis guidelines, researchers can reliably assess the in vitro efficacy of this compound in preventing necroptotic cell death, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for GSK963 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture systems, offering insights into its mechanism of action and practical guidance for experimental design.

Mechanism of Action

This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[1][2] It exhibits high selectivity, being over 10,000-fold more selective for RIPK1 than for a panel of 339 other kinases.[1][3] By inhibiting RIPK1 autophosphorylation, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[4] Unlike the less potent RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine 2,3-dioxygenase (IDO).[3][5]

Signaling Pathway of RIPK1-Mediated Necroptosis

The binding of tumor necrosis factor (TNF) to its receptor (TNFR1) can trigger the formation of Complex I, which can lead to gene transcription and cell survival. However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a necrosome complex with RIPK3. This complex, through a series of phosphorylation events, activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate effector of necroptosis. MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Recruitment MLKL_oligomer MLKL Oligomerization & Pore Formation Necroptosis Necroptosis MLKL_oligomer->Necroptosis Necroptosis TNF TNFα TNF->TNFR1 Binding RIPK1 RIPK1 Complex_I->RIPK1 Dissociation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Activation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL->MLKL_oligomer Activation Necrosome->MLKL Phosphorylation This compound This compound This compound->RIPK1 Inhibition Experimental_Workflow start Start: Isolate Primary Cells culture Culture Primary Cells (e.g., BMDM, Neutrophils) start->culture pretreat Pre-treat with this compound (or vehicle/inactive enantiomer) culture->pretreat induce Induce Necroptosis (e.g., TNFα + zVAD-FMK) pretreat->induce endpoint Endpoint Analysis induce->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability western Western Blot Analysis (p-RIPK1, p-MLKL) endpoint->western cytokine Cytokine Measurement (e.g., ELISA) endpoint->cytokine

References

Application Notes: Detection of p-RIPK1 Inhibition by GSK963 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways, governing inflammation and programmed cell death, including necroptosis. The phosphorylation of RIPK1 at serine 166 (p-RIPK1) is a key indicator of its activation and the initiation of the necroptotic cascade. GSK963 is a potent and highly selective chiral small-molecule inhibitor of RIPK1 kinase activity, making it a valuable tool for studying necroptosis and a potential therapeutic agent for inflammatory and neurodegenerative diseases.[1][2][3] These application notes provide a detailed protocol for the detection of p-RIPK1 (Ser166) levels by Western blot in response to treatment with this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of RIPK1.[1][2] This inhibition prevents the autophosphorylation of RIPK1 at Ser166, a crucial step in the formation of the necrosome, a signaling complex essential for the execution of necroptosis. By blocking RIPK1 kinase activity, this compound effectively suppresses the downstream signaling events that lead to programmed necrosis.

Quantitative Data Summary

The inhibitory potency of this compound on RIPK1-mediated necroptosis has been determined in various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in inhibiting cell death induced by Tumor Necrosis Factor (TNF) in the presence of a caspase inhibitor (zVAD-FMK), which forces the cells to undergo necroptosis.

Cell LineOrganismIC50 for Necroptosis InhibitionReference
L-929Mouse1 nM[3]
U937Human4 nM[3]
Bone Marrow-Derived Macrophages (BMDMs)Mouse3 nM[3]
Primary NeutrophilsHuman0.9 nM[3]

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the inhibitory action of this compound.

RIPK1_Pathway RIPK1-Mediated Necroptosis Signaling Pathway cluster_receptor Cell Membrane TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits TNF-alpha TNF-alpha TNF-alpha->TNFR1 Binds p-RIPK1 (Ser166) p-RIPK1 (Ser166) RIPK1->p-RIPK1 (Ser166) Autophosphorylation RIPK3 RIPK3 p-RIPK1 (Ser166)->RIPK3 Recruits & Activates Necrosome Necrosome p-RIPK1 (Ser166)->Necrosome p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-RIPK3->MLKL Phosphorylates p-RIPK3->Necrosome p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation p-MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: RIPK1-Mediated Necroptosis and Inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps for performing a Western blot to detect p-RIPK1.

Western_Blot_Workflow Western Blot Workflow for p-RIPK1 Detection Cell_Culture 1. Cell Culture & Treatment (e.g., HT-29, BMDM) GSK963_Treatment 2. Pre-treatment with this compound Cell_Culture->GSK963_Treatment Stimulation 3. Stimulation with TNF-alpha +/- zVAD-FMK GSK963_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-RIPK1 Ser166) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis & Quantification Detection->Analysis

References

Application Note: GSK963 Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

GSK963 is a potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key regulator of cellular necroptosis and inflammation, RIPK1 is a significant target in various disease models[1][2][3]. This compound blocks RIPK1 kinase activity-dependent necroptosis with high efficacy in both in vitro and in vivo settings. This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments, along with key technical data and pathway information to guide researchers.

Properties and Solubility of this compound

This compound is a chiral small molecule that is functionally distinct from other inhibitors like Necrostatin-1 as it does not inhibit indolamine-2,3-dioxygenase (IDO)[4]. For consistent experimental results, it is crucial to ensure complete solubilization of the compound. This compound is supplied as a white to beige powder.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O[5]
Molecular Weight 230.31 g/mol [6][7]
CAS Number 2049868-46-2[6][7]
Appearance White to Beige Powder

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
DMSO 2 - 200 mg/mL (8.68 - 868.39 mM)Sonication and use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[6][7][8]
Ethanol ~46 mg/mL[7][9]
Water Insoluble[7]
Acetonitrile Soluble[4]

Note: Solubility can vary between batches and based on the purity and handling of the compound and solvent.

Table 3: In Vitro Potency of this compound

Assay TypeCell Line / TargetIC₅₀ / EC₅₀Reference
Biochemical Assay (FP) RIPK1 Kinase29 nM[7]
Cell-Based Necroptosis Mouse L929 Cells1 nM[8][10]
Cell-Based Necroptosis Human U937 Cells4 nM[8][10]
Cell-Based Necroptosis Human Neutrophils0.9 nM[8]

Protocols for Cell Culture Applications

Proper handling and preparation of this compound are vital for obtaining reliable and reproducible results. The following protocols provide a step-by-step guide for preparing stock and working solutions for typical cell-based assays.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile, complete cell culture medium appropriate for your cell line

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes and sterile tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long-term use.

  • Pre-warm an aliquot of anhydrous DMSO to room temperature.

  • Weigh this compound powder accurately. To prepare 1 mL of a 10 mM stock solution, you will need 2.30 mg of this compound (Molecular Weight = 230.31). Calculation: 0.010 mol/L * 0.001 L * 230.31 g/mol = 0.00230 g = 2.30 mg

  • Add the this compound powder to a sterile 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For 2.30 mg of this compound, add 1 mL of DMSO.

  • Promote Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particles are still visible, sonicate the solution for 5-10 minutes until the solution is clear[6][8].

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to one year[7][11].

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the stock solution directly into the cell culture medium immediately before use.

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration needed for your experiment. Effective concentrations in cell culture are typically in the low nanomolar range (e.g., 10-100 nM)[7][10].

  • Perform a serial dilution. It is not recommended to dilute the 10 mM stock directly to a final nanomolar concentration in a large volume of media. Instead, perform one or more intermediate dilutions.

    • Example for a final concentration of 100 nM in 10 mL of media: a. Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 1998 µL of sterile culture medium. This creates a 10 µM intermediate solution. b. Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium to achieve the final 100 nM concentration.

  • Mix Thoroughly: Gently vortex or invert the medium containing the diluted this compound to ensure a homogenous solution before adding it to the cells.

  • Control for Solvent Effects: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%.

Mechanism of Action: RIPK1-Mediated Necroptosis

This compound specifically inhibits the kinase activity of RIPK1[4]. In the TNF-α signaling pathway, RIPK1 acts as a critical node determining cell fate[2][3]. Upon TNF-α binding to its receptor (TNFR1), RIPK1 can initiate a pro-survival signal through NF-κB activation. However, under conditions where apoptosis is inhibited (e.g., by caspase inhibitors like zVAD-FMK), RIPK1 kinase activity can lead to the formation of the "necrosome" complex with RIPK3[12]. This complex subsequently phosphorylates and activates MLKL, the executioner protein of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death[2][12]. This compound prevents the initial autophosphorylation and activation of RIPK1, thereby blocking the entire downstream necroptotic cascade.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Survival) ComplexI->NFkB RIPK1 RIPK1 ComplexI->RIPK1 Dissociation RIPK3 RIPK3 RIPK1->RIPK3 RHIM interaction (Necrosome formation) MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Oligomerized p-MLKL MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Membrane Disruption This compound This compound This compound->RIPK1 Inhibits Kinase Activity Casp8_Inhib Caspase-8 Inhibition (e.g., zVAD-FMK) Casp8_Inhib->RIPK1 TNFa TNF-α TNFa->TNFR1 Binding

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

General Experimental Workflow

A typical experiment to assess the anti-necroptotic effect of this compound involves pre-treating cells with the inhibitor before inducing necroptosis. Cell viability is a common endpoint to quantify the protective effect.

Experimental_Workflow cluster_workflow This compound In Vitro Experimental Workflow A 1. Seed Cells Plate cells in appropriate well format (e.g., 96-well plate). B 2. Incubate Allow cells to adhere and recover overnight (18-24 hours). A->B C 3. Pre-treatment with this compound Add working solutions of this compound (and vehicle control) to cells. B->C D 4. Incubate (Pre-treatment) Incubate for a defined period (e.g., 30-60 minutes). C->D E 5. Induce Necroptosis Add stimulus (e.g., TNF-α + zVAD-FMK) to all wells except untreated control. D->E F 6. Incubate (Treatment) Incubate for required duration (e.g., 18-24 hours). E->F G 7. Downstream Analysis Measure endpoint, e.g., Cell Viability Assay (CellTiter-Glo, MTS, etc.). F->G

Caption: General workflow for testing this compound in a cell-based necroptosis assay.

References

Application Notes and Protocols for In Vivo Administration of GSK963 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a potent and highly selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical mediator of cellular inflammatory and death signaling pathways, including necroptosis.[4][5] Its kinase activity is implicated in the pathogenesis of a variety of inflammatory conditions, making it an attractive therapeutic target.[6][7] These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models of inflammation, including TNF-induced systemic inflammatory response syndrome (SIRS), lipopolysaccharide (LPS)-induced inflammation, collagen-induced arthritis (CIA), and dextran sulfate sodium (DSS)-induced colitis. The protocols are designed to guide researchers in evaluating the therapeutic potential of this compound and understanding its mechanism of action in vivo.

This compound: Mechanism of Action in Inflammation

This compound selectively inhibits the kinase activity of RIPK1, a key signaling node downstream of various immune receptors such as tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs).[5][6] In inflammatory contexts, the kinase activity of RIPK1 can trigger a programmed form of necrosis known as necroptosis and promote the production of pro-inflammatory cytokines.[4] By inhibiting RIPK1 kinase activity, this compound can block these downstream inflammatory events, thereby reducing tissue damage and ameliorating disease pathology.

Below is a diagram illustrating the signaling pathway targeted by this compound.

cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival/Pro-inflammatory) cluster_complexII Complex II (Pro-death) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1_scaffold RIPK1 (scaffold) NF-kB Activation NF-kB Activation RIPK1_scaffold->NF-kB Activation Ubiquitination RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Deubiquitination Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1_kinase Inhibition

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound can be prepared for intraperitoneal (i.p.) injection as a suspension.

  • Vehicle: A common vehicle is 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve this compound in 10% DMSO.

    • Add 90% (20% SBE-β-CD in Saline) to the DMSO solution.

    • Use sonication to aid dissolution and create a uniform suspension.[1]

  • Alternative Vehicle: 10% DMSO in 90% Corn Oil can also be used to achieve a clear solution.[1]

  • Note: The final formulation should be prepared fresh on the day of administration.

TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This acute model is used to evaluate the efficacy of this compound in a sterile shock setting.[8][9]

  • Animal Model: C57BL/6 mice (6-12 weeks old, age- and sex-matched).[4][10]

  • Induction of SIRS:

    • Administer recombinant mouse tumor necrosis factor-alpha (rmTNFα) intravenously (i.v.). A typical dose is 9µg per mouse.[10]

    • In some protocols, a pan-caspase inhibitor such as zVAD-fmk (16.7 mg/kg) is co-administered with TNFα to enhance necroptosis.[10]

  • This compound Administration:

    • Dose: 0.2 mg/kg, 2 mg/kg, or 10 mg/kg.[1]

    • Route: Intraperitoneal (i.p.) injection.[1]

    • Timing: Administer this compound 15 minutes prior to the i.v. injection of TNFα.[11]

  • Endpoint Analysis:

    • Primary Endpoint: Monitor core body temperature using a rectal probe at regular intervals (e.g., every 30 minutes) for up to 3 hours post-TNFα injection to assess protection from hypothermia.[11]

    • Survival: Monitor survival over a 24-hour period.[10]

Start Start Acclimatize C57BL/6 mice Acclimatize C57BL/6 mice Start->Acclimatize C57BL/6 mice Prepare this compound Prepare this compound Acclimatize C57BL/6 mice->Prepare this compound Administer this compound (i.p.) Administer this compound (i.p.) Prepare this compound->Administer this compound (i.p.) Wait 15 min Wait 15 min Administer this compound (i.p.)->Wait 15 min Induce SIRS (TNF-alpha +/- zVAD i.v.) Induce SIRS (TNF-alpha +/- zVAD i.v.) Wait 15 min->Induce SIRS (TNF-alpha +/- zVAD i.v.) Monitor Temperature Monitor Temperature Induce SIRS (TNF-alpha +/- zVAD i.v.)->Monitor Temperature Monitor Survival Monitor Survival Induce SIRS (TNF-alpha +/- zVAD i.v.)->Monitor Survival End End Monitor Temperature->End Monitor Survival->End

Caption: Experimental workflow for the TNF-induced SIRS model.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to study systemic inflammation and neuroinflammation. The following protocol is adapted from studies using the RIPK1 inhibitor Necrostatin-1 (Nec-1) and may require optimization for this compound.[12][13]

  • Animal Model: C57BL/6 mice.[12]

  • Induction of Inflammation:

    • Administer LPS from E. coli intraperitoneally (i.p.) at a dose of 5 mg/kg.[12]

  • This compound Administration (Adapted from Nec-1 protocols):

    • Dose: A starting dose of 10 mg/kg can be used, with dose-response studies recommended.

    • Route: Intraperitoneal (i.p.) injection.[12]

    • Timing: Administer this compound daily for four days, with the final dose given 1 hour before LPS injection.[12]

  • Endpoint Analysis:

    • Cytokine Levels: Collect blood via cardiac puncture 6 hours after LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.[14]

    • Neuroinflammation: For neuroinflammation studies, harvest brain tissue for analysis of inflammatory markers (e.g., Iba1, GFAP) and cytokine levels.[1][2][3][9]

    • Behavioral Tests: Conduct behavioral tests (e.g., forced swim test, tail suspension test) 24 hours after LPS injection to assess depressive-like behaviors associated with neuroinflammation.[1][2][3][9]

Collagen-Induced Arthritis (CIA) Model

This is a widely used model for rheumatoid arthritis. This protocol is adapted from studies using other RIPK1 inhibitors and will likely require optimization for this compound.

  • Animal Model: DBA/1 mice (8-12 weeks old).[15]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • This compound Administration (Therapeutic Regimen):

    • Dose: A starting dose of 10-30 mg/kg daily can be tested.

    • Route: Intraperitoneal (i.p.) or oral gavage.

    • Timing: Begin administration upon the first signs of arthritis (typically around day 25-28) and continue daily until the end of the experiment (e.g., day 42).

  • Endpoint Analysis:

    • Clinical Score: Visually score the severity of arthritis in each paw daily or every other day based on erythema and swelling (0-4 scale per paw, for a maximum score of 16 per mouse).[16]

    • Paw Thickness: Measure paw thickness using a caliper.

    • Histology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Cytokine Levels: Measure serum or joint levels of pro-inflammatory cytokines.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics aspects of inflammatory bowel disease (IBD). The following is an adapted protocol from studies using Nec-1.

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • This compound Administration (Therapeutic Regimen):

    • Dose: A starting dose of 10-30 mg/kg daily can be tested.

    • Route: Intraperitoneal (i.p.) or oral gavage.

    • Timing: Start administration concurrently with DSS or after the onset of clinical signs and continue daily.

  • Endpoint Analysis:

    • Colon Length: At the end of the study, measure the length of the colon.

    • Histology: Collect colon tissue for histological assessment of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound and other RIPK1 inhibitors in mouse models of inflammation.

Table 1: Effect of this compound in TNF-Induced SIRS Model

Animal ModelTreatment GroupDose (mg/kg, i.p.)Primary OutcomeResult
C57BL/6Vehicle + TNFα/zVAD-Change in Body TemperatureSignificant drop in temperature
C57BL/6This compound + TNFα/zVAD0.2Change in Body TemperatureSignificant protection from hypothermia
C57BL/6This compound + TNFα/zVAD2Change in Body TemperatureComplete protection from hypothermia

Data adapted from Berger et al., 2015.[11]

Table 2: Effect of RIPK1 Inhibitors in LPS-Induced Inflammation Models (Adapted for this compound)

Animal ModelTreatment GroupInhibitor (Dose, Route)Inflammatory Marker% Reduction vs. LPS Control
C57BL/6LPSNec-1 (5 mg/kg, i.p.)BALF TNF-α~50%
C57BL/6LPSNec-1 (5 mg/kg, i.p.)BALF IL-6~60%
C57BL/6LPSNec-1s (100 mg/kg, i.p.)Serum TNF-αSignificant reduction
C57BL/6LPSNec-1s (100 mg/kg, i.p.)Serum IL-6Significant reduction

Data adapted from studies using Necrostatin-1 and Necrostatin-1s.[12][19]

Table 3: Effect of RIPK1 Inhibitors in a T-cell Transfer Model of Colitis (Adapted for this compound)

Animal ModelTreatment GroupInhibitor (Dose, Route)Outcome MeasureResult vs. Vehicle Control
SCID miceT-cell transferGSK547 (30 mg/kg, p.o.)Disease Activity IndexSignificant reduction
SCID miceT-cell transferGSK547 (30 mg/kg, p.o.)Colon ThicknessSignificant reduction
SCID miceT-cell transferGSK547 (30 mg/kg, p.o.)Colon IL-1β levelsSignificant reduction
SCID miceT-cell transferGSK547 (30 mg/kg, p.o.)Colon TNF-α levelsSignificant reduction

Data adapted from a study using the RIPK1 inhibitor GSK547.[6]

Conclusion

This compound is a valuable tool for investigating the role of RIPK1 kinase activity in various inflammatory diseases. The protocols provided herein offer a framework for conducting in vivo studies in mouse models of TNF-induced SIRS, LPS-induced inflammation, arthritis, and colitis. Researchers should note that while a protocol for this compound in the TNF-induced SIRS model is well-established, protocols for other models are adapted from studies using other RIPK1 inhibitors and may require optimization. Careful consideration of the animal model, dosage, administration route, and timing is crucial for obtaining robust and reproducible results. The quantitative data presented demonstrates the potential of RIPK1 inhibition as a therapeutic strategy for inflammatory disorders.

References

Application Notes: Utilizing GSK963 for the Investigation of RIPK1-Dependent Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress, inflammation, and cell death pathways.[1][2] RIPK1's function is multifaceted, acting as both a scaffold for protein complexes and as an active kinase.[3] While its scaffolding function is essential for the activation of the pro-survival NF-κB pathway, the kinase activity of RIPK1 is a key driver of apoptosis and necroptosis, and importantly, the production of inflammatory cytokines.[4][5][6] The kinase-dependent signaling, particularly downstream of receptors like TNFR1 and Toll-like receptors (TLRs), can lead to a robust inflammatory response.[1][5]

GSK963 is a potent, selective, and structurally distinct chiral small-molecule inhibitor of RIPK1 kinase activity.[4][7][8] It offers significant advantages for researchers studying RIPK1-mediated signaling over older inhibitors like Necrostatin-1 (Nec-1), including substantially higher potency and exquisite selectivity.[4][9] this compound has been shown to be over 10,000-fold selective for RIPK1 when tested against a panel of 339 other kinases.[4][7][8] Furthermore, its inactive enantiomer, GSK962, serves as an ideal negative control to confirm that the observed effects are due to specific on-target inhibition of RIPK1.[4] These characteristics make this compound an invaluable tool for dissecting the specific role of RIPK1 kinase activity in cytokine production, independent of its scaffolding functions.

Mechanism of Action

Upon stimulation by ligands such as Tumor Necrosis Factor (TNF) or Lipopolysaccharide (LPS), RIPK1 is recruited to receptor signaling complexes.[5] The activation of its kinase domain, marked by autophosphorylation at sites like Serine 166, initiates downstream signaling cascades that promote the transcription of pro-inflammatory cytokines.[10] This can occur through pathways that augment NF-κB and MAPK signaling.[1] this compound specifically binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent kinase-dependent signaling, thereby inhibiting the inflammatory response.[9]

RIPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD_TRAF2 Complex I (TRADD, TRAF2, cIAPs) TNFR1->TRADD_TRAF2 recruits TLR4 TLR4 RIPK1 RIPK1 TLR4->RIPK1 activates via TRIF (not shown) TRADD_TRAF2->RIPK1 recruits & ubiquitinates IKK IKK Complex RIPK1->IKK activates (kinase-dependent) This compound This compound This compound->RIPK1 inhibits IkB IκB IKK->IkB phosphorylates & degrades NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates IkB->NFkB inhibits Cytokines_mRNA Pro-inflammatory Cytokine mRNA DNA DNA NFkB_nuc->DNA binds to promoter Transcription Transcription DNA->Transcription Transcription->Cytokines_mRNA TNF TNFα TNF->TNFR1 binds LPS LPS LPS->TLR4 binds

Caption: RIPK1 signaling pathway and point of inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized in various biochemical and cellular assays. Its high affinity and cellular efficacy make it a superior tool for RIPK1 research.

Table 1: Potency and IC50 Values of this compound

Assay TypeTarget/Cell LineSpeciesIC50 Value (nM)Reference
FP Binding AssayRIPK1 KinaseN/A29[7][8]
Necroptosis InhibitionL929 FibrosarcomaMurine1[4][11]
Necroptosis InhibitionU937 MonocytesHuman4[4][11]
Necroptosis InhibitionBone Marrow-Derived Macrophages (BMDMs)Murine3[4]
Necroptosis InhibitionPrimary NeutrophilsHuman0.9[4]

Table 2: Recommended Concentration Ranges for Experiments

Experiment TypeRecommended ConcentrationNotesReference
In Vitro Cell-Based Assays10 - 100 nMEffective for inhibiting RIPK1-dependent cell death and signaling. Use inactive GSK962 as a control.[7][12]
In Vivo (Mouse Model)0.2 - 10 mg/kg (i.p.)A dose of 2 mg/kg provided complete protection in a TNF+zVAD-induced sterile shock model.[4][8]

Experimental Protocols

The following protocols provide a framework for using this compound to investigate RIPK1's role in cytokine production.

Experimental_Workflow cluster_prep Phase 1: Experiment Setup cluster_treatments Treatment Groups cluster_analysis Phase 2: Data Acquisition & Analysis A 1. Seed Cells (e.g., BMDMs) B 2. Pre-treatment (30-60 min) A->B C 3. Stimulation (e.g., LPS, TNFα) B->C T1 Vehicle (DMSO) T2 This compound (e.g., 100 nM) T3 GSK962 (Inactive Control) D 4. Incubation (4-24 hours) C->D E 5. Collect Samples D->E F1 6a. Cytokine Analysis (ELISA, CBA) E->F1 F2 6b. Signaling Analysis (Western Blot) E->F2 G 7. Data Interpretation F1->G F2->G

Caption: General experimental workflow for studying RIPK1-dependent cytokine production.

Protocol 1: In Vitro Analysis of RIPK1-Dependent Cytokine Production

Objective: To quantify the effect of RIPK1 kinase inhibition by this compound on the secretion of pro-inflammatory cytokines from cultured cells.

Materials:

  • Cells: Bone Marrow-Derived Macrophages (BMDMs), human monocytic U937 cells, or other relevant primary cells/cell lines.

  • This compound (Active Inhibitor)[8]

  • GSK962 (Inactive Enantiomer Control)[4]

  • DMSO (Vehicle Control)

  • Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

  • Stimulus: Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNFα), or a combination of TNFα and a pan-caspase inhibitor like zVAD-FMK to induce necroptosis-associated signaling.[6][13]

  • 96-well tissue culture plates

  • Cytokine quantification kit (e.g., ELISA or Cytometric Bead Array for TNF, IL-6, IL-1β)

Procedure:

  • Cell Seeding: Seed cells (e.g., BMDMs at 2.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and GSK962 in DMSO.[7] Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Remove the old medium from cells and add the medium containing this compound, GSK962, or vehicle (DMSO) control. Incubate for 30-60 minutes at 37°C.[7]

  • Stimulation: Add the stimulus (e.g., 50 ng/mL TNFα or 100 ng/mL LPS) directly to the wells.[7] Include an unstimulated control for each compound condition.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 4, 8, or 24 hours) at 37°C. The optimal time depends on the specific cytokine and cell type.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF, IL-6) in the supernatant using an ELISA or CBA kit, following the manufacturer's protocol.[14][15]

Protocol 2: Western Blot Analysis of RIPK1 Pathway Inhibition

Objective: To provide mechanistic evidence that this compound inhibits RIPK1 kinase-dependent signaling pathways.

Materials:

  • Cells and reagents from Protocol 1.

  • 6-well tissue culture plates.

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

  • Primary Antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-phospho-RIPK1 (S166), Rabbit anti-RIPK1.[7][12]

  • Loading Control Antibody: Mouse anti-Tubulin or anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Perform pre-treatment with this compound/GSK962/Vehicle and stimulation as described in Protocol 1, using shorter time points appropriate for signaling events (e.g., 5, 15, 30 minutes for IκB phosphorylation/degradation).[7][12]

  • Cell Lysis: After treatment, place the plate on ice and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-12% SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control. A decrease in phospho-IκBα and stabilization of total IκBα in this compound-treated samples would indicate effective inhibition of the NF-κB pathway downstream of RIPK1.[7]

References

Application Notes and Protocols for GSK963 in Neuroinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK963 is a potent, selective, and structurally distinct small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of cellular necroptosis and inflammation, making it a key therapeutic target in a variety of neuroinflammatory and neurodegenerative diseases.[3] Dysregulation of RIPK1-mediated signaling pathways has been implicated in the pathogenesis of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, and traumatic brain injury.[4][3] this compound offers a significant improvement over previous RIPK1 inhibitors, such as Necrostatin-1 (Nec-1), due to its higher potency, selectivity, and the availability of an inactive enantiomer (GSK'962) for robust on-target validation.[1] These application notes provide detailed protocols for the use of this compound in studying neuroinflammatory diseases.

Mechanism of Action

This compound is a chiral small-molecule inhibitor that targets the ATP-binding pocket of RIPK1 kinase.[1][5] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptosis signaling cascade, a form of programmed cell death that contributes to inflammation and tissue damage in neurodegenerative disorders.[6][7] this compound has demonstrated over 10,000-fold selectivity for RIPK1 over a panel of 339 other kinases and does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO), a limitation of Nec-1.[1][2]

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 (RIPK1) 29 nM HumanFluorescent Polarization Binding Assay[8][9][10]
IC50 (Necroptosis) 1.0 nM Mouse (L929 fibrosarcoma)Cell Viability (TNFα + zVAD)[1][6]
IC50 (Necroptosis) 4.0 nM Human (U937 monocytic)Cell Viability (TNFα + zVAD)[1][6]
In Vivo Efficacy 2 mg/kg Mouse (C57BL/6)Protection from TNFα + zVAD-induced hypothermia[1][9]
Inactive Enantiomer GSK'962 >1000-fold less potentMouse and Human cellsCell Viability Assays

Experimental Protocols

Here are detailed methodologies for key experiments utilizing this compound to study neuroinflammation.

Protocol 1: In Vitro Inhibition of Necroptosis in Cell Lines

This protocol describes how to assess the potency of this compound in preventing necroptosis in cultured cells.

Materials:

  • Cell line of interest (e.g., human U937 or mouse L929 cells)

  • Complete cell culture medium

  • This compound

  • GSK'962 (inactive control)

  • Necrostatin-1 (Nec-1, optional positive control)

  • Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., zVAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and GSK'962 in DMSO. Further dilute in culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to determine the IC50.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound, GSK'962, or Nec-1 for 30-60 minutes.[8]

  • Induction of Necroptosis: Induce necroptosis by adding TNFα and a pan-caspase inhibitor (e.g., 100 ng/mL TNFα + 50 µM zVAD-FMK for L929 cells) to the cell culture medium.[1]

  • Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 18-24 hours).

  • Cell Viability Assessment: Measure cell viability using a validated method such as the CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis of RIPK1 Signaling

This protocol details the assessment of this compound's effect on RIPK1-mediated signaling pathways.

Materials:

  • Cell or tissue lysates

  • This compound

  • Primary antibodies against: phospho-RIPK1 (Ser166), total RIPK1, phospho-IκB, total IκB, and a loading control (e.g., Tubulin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) for a specified time before stimulating with an inflammatory agent (e.g., 50 ng/mL TNFα for 5-15 minutes).[1][8] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to the loading control to determine the effect of this compound on protein phosphorylation and expression.

Protocol 3: In Vivo Murine Model of Systemic Inflammation

This protocol outlines an acute in vivo model to evaluate the efficacy of this compound in a systemic inflammation model.

Materials:

  • C57BL/6 mice

  • This compound

  • GSK'962 (inactive control)

  • Recombinant murine TNFα

  • zVAD-FMK

  • Vehicle for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[8]

  • Rectal thermometer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Compound Administration: Prepare the dosing solution of this compound or GSK'962 in the vehicle. Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.2, 2, or 10 mg/kg).[8]

  • Induction of Shock: 15 minutes after compound administration, induce sterile shock by intravenous (i.v.) injection of TNFα and zVAD-FMK.[1]

  • Monitoring: Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

  • Data Collection and Analysis: Record the temperature changes over time. Compare the temperature profiles of the this compound-treated group with the vehicle and GSK'962-treated groups to assess the protective effect of RIPK1 inhibition.

Mandatory Visualizations

Signaling Pathway of RIPK1-Mediated Necroptosis

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 TRADD TRADD Complex_IIa Complex IIa (Apoptotic) TRADD->Complex_IIa TRAF2 TRAF2 cIAP cIAP1/2 RIPK1 RIPK1 RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb Complex_I->TRADD Complex_I->TRAF2 Complex_I->cIAP Complex_I->RIPK1 NFkB NF-κB Activation Complex_I->NFkB Survival Casp8_inactive Pro-Caspase-8 Casp8_active Caspase-8 Casp8_inactive->Casp8_active Apoptosis Casp8_inactive->Complex_IIa Complex_IIa->Casp8_active pRIPK3 pRIPK3 Complex_IIb->pRIPK3 autophosphorylation RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL MLKL->pMLKL Pore Pore Formation pMLKL->Pore Necroptosis Necroptosis Pore->Necroptosis This compound This compound This compound->RIPK1 inhibits

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Workflow for In Vitro Necroptosis Inhibition Assay

Workflow_InVitro start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compounds Add this compound, GSK'962, or vehicle plate_cells->add_compounds induce_necroptosis Induce necroptosis with TNFα + zVAD-FMK add_compounds->induce_necroptosis incubate Incubate for 18-24 hours induce_necroptosis->incubate measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate->measure_viability analyze_data Analyze data and calculate IC50 measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for assessing in vitro inhibition of necroptosis by this compound.

Logical Relationship of this compound's Selectivity and Potency

Logic_Selectivity cluster_inhibitors RIPK1 Inhibitors cluster_properties Properties This compound This compound Potency High Potency (nM IC50) This compound->Potency Selectivity High Selectivity (>10,000-fold) This compound->Selectivity OnTargetTool On-Target Validation (Inactive Enantiomer) This compound->OnTargetTool Nec1 Necrostatin-1 Nec1->Potency Moderate OffTarget IDO Off-Target Activity Nec1->OffTarget

Caption: Comparison of properties between this compound and Necrostatin-1.

References

Troubleshooting & Optimization

potential off-target effects of GSK963 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK963 in cellular assays. The information is tailored to address specific issues that may arise during experiments and offers guidance on data interpretation and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary on-target effect is the inhibition of RIPK1 kinase activity, which is a key regulator of necroptotic cell death.

Q2: How selective is this compound?

This compound demonstrates exceptional selectivity. It is reported to be >10,000-fold more selective for RIPK1 over a panel of 339 other kinases.[1][3] Unlike the first-generation RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound does not have any measurable activity against indoleamine-2,3-dioxygenase (IDO), a known off-target of Nec-1.[1][4]

Q3: What is GSK962 and why is it important?

GSK962 is the inactive enantiomer of this compound.[1] It serves as an essential negative control in experiments to confirm that the observed cellular effects are due to the specific inhibition of RIPK1 by this compound and not due to off-target effects or the compound's chemical scaffold.[1][4]

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound is cell-type dependent and should be determined empirically by performing a dose-response curve. However, due to its high potency, this compound typically inhibits RIPK1-dependent cell death with an IC50 between 1 and 4 nM in human and murine cells.[1] A starting concentration of 100 nM is often used for complete inhibition in cellular assays.[1][5]

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-40 mM) in anhydrous DMSO. For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is poorly soluble in aqueous solutions; therefore, when diluting to the final working concentration in cell culture media, ensure proper mixing to avoid precipitation. For multi-step dilutions from a high concentration stock, it is advisable to use DMSO for intermediate dilutions before the final dilution in aqueous media.[7]

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected or Inconsistent Inhibition of Cell Death

Symptom: You are not observing the expected inhibition of necroptosis in your cell model (e.g., TNF-α + z-VAD-fmk treatment) with this compound, or the results are highly variable.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration:

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The potency of this compound can vary between cell types.[1]

  • Compound Instability or Precipitation:

    • Solution: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. When preparing the final working solution, visually inspect for any precipitation. If precipitation is suspected, sonication in a 37°C water bath may help dissolve the compound.[2][7] Always prepare fresh dilutions from the stock for each experiment.

  • Cell Culture Conditions:

    • Solution: Standardize cell seeding density and ensure even distribution of cells in multi-well plates. "Edge effects" in microplates can lead to variability; consider not using the outer wells or filling them with sterile PBS or media.

  • Incorrect Necroptosis Induction:

    • Solution: Verify that your necroptosis induction stimulus (e.g., TNF-α, SMAC mimetic, z-VAD-fmk) is active and used at the optimal concentration for your cell line.

Issue 2: Observing Effects with the Inactive Control, GSK962

Symptom: The inactive enantiomer, GSK962, shows a biological effect in your assay, confounding the interpretation of this compound's activity.

Possible Causes and Solutions:

  • High Compound Concentration:

    • Solution: Even highly selective compounds can exhibit off-target effects at high concentrations. Reduce the concentration of both this compound and GSK962 in your experiments. The goal is to use the lowest concentration of this compound that elicits the desired on-target effect, where GSK962 shows no activity.

  • Non-Specific Cytotoxicity:

    • Solution: Assess the general cytotoxicity of the compound scaffold at high concentrations using a cell viability assay in a cell line that does not undergo necroptosis in your experimental conditions.

  • Impure Compound:

    • Solution: Ensure the purity of both this compound and GSK962 from your supplier. If in doubt, obtain a new batch from a reputable source.

Issue 3: Unexpected Phenotypes or Altered Signaling Pathways

Symptom: this compound treatment leads to unexpected cellular phenotypes or changes in signaling pathways that are not directly related to necroptosis.

Possible Causes and Solutions:

  • Misinterpretation of On-Target Effects:

    • Explanation: this compound inhibits the kinase activity of RIPK1, not its expression or its scaffolding functions. For instance, you should not expect to see a decrease in the protein levels of RIPK3 or MLKL after this compound treatment. Instead, you should assess the phosphorylation status of downstream targets like p-RIPK1, p-RIPK3, and p-MLKL.[7][8]

    • Solution: Use appropriate biochemical readouts to assess the on-target effects of this compound. Western blotting for phosphorylated forms of necroptosis pathway components is a standard method.

  • Crosstalk with Other Pathways:

    • Explanation: While this compound is highly selective, RIPK1 itself is involved in cellular processes other than necroptosis, such as apoptosis and cytokine production under certain conditions.[1] Inhibiting RIPK1 kinase activity could potentially modulate these pathways in a context-dependent manner.

    • Solution: To investigate this, compare the effects of this compound with its inactive control GSK962. If the unexpected phenotype is only observed with this compound, it is likely an on-target effect of RIPK1 kinase inhibition. Further experiments would be needed to elucidate the specific mechanism.

  • Long-Term Treatment Effects:

    • Explanation: Most studies with this compound involve short-term treatments. Long-term incubation could lead to adaptive responses or other unforeseen consequences.

    • Solution: If long-term treatment is necessary, perform a time-course experiment to identify the earliest time point at which the desired effect is observed.

Data Presentation

Table 1: In Vitro Potency of this compound and Control Compounds

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound RIPK1Necroptosis InhibitionL929 (murine)1
This compound RIPK1Necroptosis InhibitionU937 (human)4
This compound RIPK1Necroptosis InhibitionPrimary Murine BMDM3
This compound RIPK1Necroptosis InhibitionPrimary Human Neutrophils0.9
GSK962 (Inactive)Necroptosis InhibitionL929 / U937>1000
Nec-1 RIPK1Necroptosis InhibitionL929 / U937~1000-2000

Data compiled from Berger et al., 2015.[1]

Table 2: Kinase Selectivity Profile of this compound

CompoundConcentrationNumber of Kinases TestedKinases with >50% Inhibition
This compound 10 µM3390

Data from Berger et al., 2015.[1]

Experimental Protocols

Protocol 1: Necroptosis Inhibition Assay in L929 Cells
  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound, GSK962 (negative control), and a positive control (e.g., another RIPK1 inhibitor) in cell culture medium. Pre-treat the cells with the compounds for 30 minutes.

  • Necroptosis Induction: Add TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk or QVD-Oph (e.g., 50 µM) to the wells to induce necroptosis.

  • Incubation: Incubate the plate for 19-21 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels.[1]

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value for each compound.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation
  • Cell Culture and Treatment: Plate cells (e.g., bone marrow-derived macrophages - BMDMs) and treat with this compound (e.g., 100 nM), GSK962 (e.g., 100 nM), or vehicle control for 30 minutes before stimulating with TNF-α (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes for upstream signaling, or longer for downstream events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of RIPK1, RIPK3, and MLKL. Use an antibody against a housekeeping protein (e.g., tubulin, GAPDH) as a loading control.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the effect of this compound on the phosphorylation of necroptosis pathway components.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Results Start Unexpected Cellular Phenotype Observed Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Use_Inactive_Control Does the inactive control (GSK962) show the same effect? Check_Concentration->Use_Inactive_Control Yes Reduce_Concentration Reduce concentration of This compound and GSK962. Check_Concentration->Reduce_Concentration No On_Target_Effect Likely an on-target effect of RIPK1 kinase inhibition. Investigate further. Use_Inactive_Control->On_Target_Effect No Off_Target_Effect Potential off-target effect or non-specific cytotoxicity. Use_Inactive_Control->Off_Target_Effect Yes Verify_Target Confirm on-target engagement (e.g., p-RIPK1 Western Blot). On_Target_Effect->Verify_Target Off_Target_Effect->Reduce_Concentration Reduce_Concentration->Check_Concentration

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.

G TNF_R TNF Receptor RIPK1 RIPK1 TNF_R->RIPK1 RIPK1_p p-RIPK1 RIPK1->RIPK1_p Autophosphorylation RIPK3 RIPK3 RIPK1_p->RIPK3 RIPK3_p p-RIPK3 RIPK3->RIPK3_p Phosphorylation MLKL MLKL RIPK3_p->MLKL MLKL_p p-MLKL MLKL->MLKL_p Phosphorylation Necroptosis Necroptosis MLKL_p->Necroptosis This compound This compound This compound->RIPK1_p

Caption: The necroptosis signaling pathway and the specific inhibitory action of this compound.

References

Optimizing GSK963 Incubation Time for Maximal Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of GSK963 for maximal inhibition of its target, Receptor-Interacting Protein Kinase 1 (RIPK1). This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate effective experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective chiral small-molecule inhibitor of RIPK1 kinase.[1][2][3] Its primary target is the kinase domain of RIPK1, a critical regulator of cellular necroptosis and inflammation.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling pathways that lead to necroptotic cell death.[4][5] It has demonstrated high selectivity for RIPK1, with over 10,000-fold selectivity against a panel of 339 other kinases.[2][4]

Q3: What is a typical starting point for this compound incubation time in cell-based assays?

A3: Based on published studies, a pre-incubation time of 30 minutes with this compound before the addition of a stimulus (e.g., TNF) is a common starting point for short-term signaling experiments, such as assessing the phosphorylation of downstream targets.[2][6] For cell viability or necroptosis assays, a longer incubation period, often overnight (19-21 hours), is used to observe the full effect of the inhibitor on cell death.[6]

Q4: How does the optimal incubation time for this compound vary between different experimental systems?

A4: The optimal incubation time can vary depending on several factors, including the cell type, the specific biological process being investigated (e.g., inhibition of phosphorylation vs. prevention of cell death), and the concentration of this compound used. It is crucial to empirically determine the optimal incubation time for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition with this compound.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: Perform a time-course experiment to determine the optimal pre-incubation time. Test a range of incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight) before adding the stimulus. Analyze a key downstream marker of RIPK1 activity (e.g., phosphorylation of MLKL) or cell viability to identify the time point of maximal inhibition.

  • Possible Cause 2: Inhibitor Concentration.

    • Solution: The concentration of this compound may be too low for your specific cell line or experimental conditions. Conduct a dose-response experiment to determine the IC50 value in your system.[7]

  • Possible Cause 3: Compound Stability.

    • Solution: Ensure that the this compound stock solution is properly stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year) to prevent degradation.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Cell Density and Health.

    • Solution: Ensure that cells are healthy, within a consistent passage number, and seeded at an optimal density. Over-confluent or unhealthy cells may exhibit altered signaling pathways and drug responses.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: Excessive Incubation Time.

    • Solution: Prolonged incubation with any small molecule inhibitor can potentially lead to off-target effects. If you suspect this, try reducing the incubation time and/or the concentration of this compound. The high selectivity of this compound minimizes this risk, but it is still a factor to consider.

  • Possible Cause 2: Compound Purity.

    • Solution: Verify the purity of your this compound compound. Impurities could contribute to off-target effects.

  • Possible Cause 3: Cell Line Specificity.

    • Solution: The signaling pathways and potential for off-target effects can differ between cell lines.[7] Consider using a control cell line where RIPK1 is not expressed or is catalytically inactive to confirm that the observed effects are on-target.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound from various studies.

Assay TypeCell Line/SystemIC50 ValueReference
RIP1 Kinase Activity (FP binding assay)Cell-free29 nM[1][2]
Necroptosis InhibitionMurine L929 cells1 nM[6][8][9]
Necroptosis InhibitionHuman U937 cells4 nM[6][8][9]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time for Inhibiting Downstream Signaling

  • Cell Seeding: Plate cells at a predetermined optimal density in a suitable multi-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in cell culture medium. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically <0.1%).

  • Inhibitor Incubation: At staggered time points (e.g., 24h, 12h, 8h, 4h, 2h, 1h, 30 min before stimulation), remove the culture medium and add the medium containing the desired concentration of this compound.

  • Stimulation: At time zero, add the necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK) to all wells (except for the negative control) and incubate for a short, predetermined period (e.g., 15-30 minutes) sufficient to induce phosphorylation of downstream targets.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates by Western blot to detect the phosphorylation status of a key downstream effector of RIPK1, such as MLKL (pMLKL). The optimal incubation time will be the shortest duration that results in the maximal reduction of pMLKL levels.

Protocol 2: Cell Viability Assay to Determine the Effect of this compound Incubation Time on Necroptosis

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Pre-incubation: Add this compound at various concentrations to the wells. Incubate for a range of time points (e.g., 1 hour, 4 hours, 8 hours, 12 hours, 24 hours).

  • Induction of Necroptosis: After the respective pre-incubation times, add the necroptotic stimulus (e.g., TNFα + z-VAD-FMK) to the wells.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (typically 18-24 hours).

  • Viability Measurement: Measure cell viability using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot cell viability against this compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that yields the most potent and consistent inhibition of cell death.

Visualizations

cluster_pathway RIPK1-Mediated Necroptosis Signaling Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Recruitment & Ubiquitination Complex_II Complex II (Necrosome) RIPK1->Complex_II Deubiquitination RIPK3 RIPK3 Complex_II->RIPK3 RIPK1 kinase activity phosphorylates RIPK3 RIPK3->Complex_II MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Membrane Disruption & Necroptosis pMLKL->Membrane_Disruption This compound This compound This compound->RIPK1 Inhibition cluster_workflow Experimental Workflow for Optimizing this compound Incubation Time Start Start: Define Cell System & Readout Dose_Response Perform Dose-Response Curve at Fixed Time Point (e.g., 30 min pre-incubation) Start->Dose_Response Determine_IC50 Determine Approximate IC50 Dose_Response->Determine_IC50 Time_Course Perform Time-Course Experiment (Vary pre-incubation time at fixed concentration, e.g., 2x IC50) Determine_IC50->Time_Course Analyze_Readout Analyze Readout (e.g., pMLKL levels or Cell Viability) Time_Course->Analyze_Readout Optimal_Time Identify Optimal Incubation Time (Maximal inhibition) Analyze_Readout->Optimal_Time Validation Validate with Full Dose-Response at Optimal Incubation Time Optimal_Time->Validation End End: Optimized Protocol Validation->End

References

unexpected cytotoxicity with GSK963 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with GSK963, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective chiral small-molecule inhibitor of the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary on-target effect is the inhibition of necroptosis, a form of regulated cell death that is dependent on RIPK1 kinase activity.[1][2] this compound is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1, with an IC50 for RIPK1 of 29 nM.[1][2]

Q2: I'm observing significant cell death after this compound treatment, even though I'm trying to inhibit necroptosis. Why is this happening?

The most likely cause of unexpected cytotoxicity is a phenomenon known as paradoxical apoptosis. RIPK1 has a dual role in cell fate determination:

  • Pro-necroptotic role: The kinase activity of RIPK1 is essential for initiating the necroptotic cell death pathway. This compound is designed to block this function.

  • Pro-survival (anti-apoptotic) role: RIPK1 also acts as a scaffold protein, independent of its kinase activity, which is crucial for the formation of pro-survival signaling complexes that inhibit apoptosis.[3]

By inhibiting RIPK1's kinase activity, this compound can, in certain cellular contexts, shift the signaling balance, leading to the activation of caspase-8 and subsequent apoptosis.[4] This is particularly relevant in cell types that are primed for apoptosis or have low expression of pro-survival proteins.

Q3: How can I be sure the cytotoxicity I'm seeing is an on-target effect of RIPK1 inhibition?

To confirm that the observed cytotoxicity is due to the inhibition of RIPK1 and not an off-target effect, it is crucial to use the inactive enantiomer of this compound, which is GSK'962 .[1][5] GSK'962 is chemically identical to this compound but does not inhibit RIPK1 kinase activity.[5] If treatment with GSK'962 at the same concentration as this compound does not induce cytotoxicity, it strongly suggests that the cell death is an on-target consequence of RIPK1 inhibition.

Q4: At what concentration should I be using this compound?

The effective concentration of this compound for inhibiting necroptosis is in the low nanomolar range.[6] However, the optimal concentration is cell-type dependent. It is recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific experimental setup.

Q5: Could my stock solution or experimental setup be the source of the problem?

Yes, improper handling of this compound can lead to experimental artifacts, including cytotoxicity. Key considerations include:

  • Solubility: this compound is poorly soluble in water.[6] It is essential to prepare a high-concentration stock solution in a suitable solvent, such as DMSO.[6]

  • Precipitation: If the compound precipitates out of solution in your culture medium, these precipitates can be cytotoxic. Visually inspect your wells under a microscope for any signs of precipitation.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically below 0.5%).

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity with this compound, follow this troubleshooting workflow:

Diagram: Troubleshooting Workflow for Unexpected this compound Cytotoxicity

G cluster_ontarget On-Target Effect cluster_offtarget Off-Target or Artifact start Unexpected Cytotoxicity Observed q1 Is the cytotoxicity observed with GSK'963 but not with the inactive control, GSK'962? start->q1 q2 Hypothesis: Paradoxical Apoptosis. Is the cell death caspase-dependent? q1->q2 Yes q3 Is the compound precipitating in the media? q1->q3 No action1 Perform Annexin V/PI staining and flow cytometry to distinguish apoptosis from necroptosis. q2->action1 action2 Include a pan-caspase inhibitor (e.g., z-VAD-FMK) to see if it rescues the cytotoxicity. q2->action2 result1 Cytotoxicity is rescued by caspase inhibitor and cells are Annexin V positive. Conclusion: Paradoxical Apoptosis. action1->result1 action2->result1 action3 Visually inspect wells under a microscope. Prepare fresh stock and working solutions. q3->action3 Yes q4 Is the DMSO concentration too high? q3->q4 No result2 Cytotoxicity is due to experimental artifact. action3->result2 action4 Calculate final DMSO concentration. Run a vehicle-only control. q4->action4 Yes action4->result2

Caption: A logical workflow to diagnose the cause of unexpected cell death with this compound treatment.

Data Presentation

Table 1: this compound Potency and Recommended Concentrations

ParameterValueCell LinesReference
Biochemical IC50 (RIPK1) 29 nMCell-free assay[1][2]
Cellular IC50 (Necroptosis Inhibition) 1 - 4 nMHuman and murine cells[6]
Recommended In Vitro Working Concentration 1 - 100 nMVaries by cell type[6]
Inactive Control GSK'962N/A[1][5]

Signaling Pathway

The dual role of RIPK1 is central to understanding the potential for paradoxical apoptosis with this compound treatment.

Diagram: Dual Roles of RIPK1 in Cell Fate Determination

G Inhibition of RIPK1 kinase by this compound can block necroptosis but may potentiate apoptosis. cluster_survival Pro-Survival Signaling cluster_death Cell Death Signaling RIPK1_scaffold RIPK1 (Scaffold) ComplexI Complex I Assembly RIPK1_scaffold->ComplexI NFkB NF-κB Activation ComplexI->NFkB Survival Cell Survival NFkB->Survival RIPK1_kinase RIPK1 (Kinase) Necrosome Necrosome Formation (RIPK1-RIPK3-MLKL) RIPK1_kinase->Necrosome ComplexII Complex II Formation (RIPK1-FADD-Casp8) RIPK1_kinase->ComplexII This compound This compound This compound->RIPK1_kinase Necroptosis Necroptosis Necrosome->Necroptosis Apoptosis Apoptosis ComplexII->Apoptosis

Caption: this compound inhibits the kinase function of RIPK1, preventing necroptosis, but may inadvertently promote apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • This compound has a molecular weight of 230.31 g/mol .

    • To prepare a 10 mM stock solution, dissolve 2.3 mg of this compound powder in 1 mL of fresh, anhydrous DMSO.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.[5]

  • Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your cell culture medium to achieve the desired final concentration (e.g., 1-100 nM).

    • Important: Ensure the final DMSO concentration in the culture medium is below 0.5% to prevent solvent-induced cytotoxicity.

    • After dilution, gently mix and visually inspect the medium under a microscope to confirm that no precipitation has occurred.

Protocol 2: Distinguishing Apoptosis and Necroptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necroptotic cells via flow cytometry.

  • Cell Preparation:

    • Seed and treat your cells with this compound, GSK'962 (negative control), and a vehicle control (DMSO) for the desired duration.

    • Harvest the cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method (e.g., EDTA-based) to avoid membrane damage.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15-20 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately.

    • Use unstained and single-stained controls to set up proper compensation and gating.

    • Interpret the results as follows:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necroptotic cells

      • Annexin V- / PI+: Necrotic cells (due to mechanical damage)

Table 2: Interpretation of Annexin V / PI Staining Results

Annexin V StainingPropidium Iodide (PI) StainingCell Population
NegativeNegativeLive
PositiveNegativeEarly Apoptosis
PositivePositiveLate Apoptosis / Necroptosis
NegativePositiveNecrosis (likely artifact)

References

GSK963 degradation and stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK963. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be stable for up to four years.[1][2][3] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO.[2][3] For long-term stability of stock solutions, it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C, where they can be stable for up to one year.[3][4] For shorter periods (up to one month), storage at -20°C is also acceptable.[3]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation, it may be due to the low solubility of this compound in aqueous solutions or improper storage. Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[5] Always ensure your final working solution is clear before use. For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[3]

Q4: I am observing a decrease in the inhibitory activity of this compound in my long-term cell culture experiments. What could be the cause?

A4: A decrease in activity over time could be due to several factors:

  • Compound Degradation: Although specific degradation pathways for this compound are not extensively documented, small molecules can be susceptible to hydrolysis, oxidation, or photolysis over extended periods in culture media. The pyrazole ring in this compound, while generally stable, can undergo degradation under certain conditions.

  • Metabolic Inactivation: Cells can metabolize small molecule inhibitors, reducing their effective concentration over time.

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of cell culture plastics, lowering the effective concentration in the media.

  • Development of Cellular Resistance: Prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms in cell lines.

Q5: Are there any known degradation products of this compound?

A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. General degradation pathways for pyrazole-containing compounds may include hydrolysis of amide bonds or photo-induced rearrangements, but this has not been confirmed for this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Diminished this compound Activity in In Vitro Assays
Possible Cause Troubleshooting Steps
Improper Stock Solution Storage Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.
Compound Precipitation Visually inspect your working solution for any precipitates. If present, try gentle warming or sonication to redissolve. Consider preparing fresh dilutions from your stock.
Degradation in Culture Media For long-term experiments, consider replenishing the culture media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Cellular Metabolism If you suspect cellular metabolism is reducing the compound's efficacy, you can try to measure the concentration of this compound in the culture supernatant over time using analytical methods like LC-MS, if available.
Issue 2: Variability in In Vivo Efficacy of this compound
Possible Cause Troubleshooting Steps
Poor Formulation Stability Always prepare in vivo formulations fresh on the day of the experiment. Do not store formulations for extended periods.[3]
Precipitation in Formulation Ensure the formulation is a clear solution or a homogenous suspension before administration. If precipitation occurs, the formulation should be optimized.
Metabolic Instability While this compound has an improved pharmacokinetic profile compared to Nec-1, its metabolic stability is a subject of ongoing research.[6] Be aware that in vivo metabolism can lead to a decrease in the active compound concentration over time.

Data Presentation

Recommended Storage Conditions and Stability
Form Storage Temperature Reported Stability Source
Solid Powder-20°C≥ 4 years[1]
Solid Powder0-4°CShort-term (days to weeks)[2]
Stock Solution (in DMSO)-80°CUp to 1 year[3][4]
Stock Solution (in DMSO)-20°CUp to 1 month[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the this compound solid powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for a Forced Degradation Study

Note: This is a general protocol as specific forced degradation studies for this compound are not publicly available. This protocol is based on ICH guidelines for stability testing of new drug substances.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Photostability: Expose a solution of this compound to a controlled light source (e.g., a combination of UV and visible light) for a defined duration. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting powder This compound Powder (Store at -20°C) dissolve Dissolve in DMSO powder->dissolve stock Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay (In Vitro / In Vivo) dilute->assay precipitate Precipitation? assay->precipitate activity_loss Loss of Activity? assay->activity_loss fresh_prep Prepare Fresh Solution precipitate->fresh_prep Action check_storage Check Storage Conditions activity_loss->check_storage Investigate

Caption: Experimental workflow for the preparation and use of this compound, including key troubleshooting checkpoints.

signaling_pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival/Pro-inflammatory) TNFR1->ComplexI RIPK1 RIPK1 Kinase Activity ComplexI->RIPK1 ComplexII Complex II (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->ComplexII Necroptosis Necroptosis (Cell Death) ComplexII->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on RIPK1 kinase activity, a key step in the necroptosis pathway.

References

inconsistent results with GSK963 what to check

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK963

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistent, reliable results in their experiments. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a chiral, small-molecule inhibitor that specifically targets the ATP-binding pocket of RIPK1 kinase.[6] With an IC50 of approximately 29 nM in binding assays, it is highly selective for RIPK1 over a wide range of other kinases.[1][2][4][5] By inhibiting RIPK1 autophosphorylation, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[6][7]

Q2: How should I store and handle this compound?

Proper storage is critical to maintaining the compound's activity.

  • Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at -80°C for up to 2 years.[1][2] It is stable for several weeks at room temperature during shipping.[5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][3] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[1][2]

Q3: My IC50 value for this compound varies between experiments. What should I check?

Variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells can show altered sensitivity to inhibitors.

  • Compound Solubility: this compound is poorly soluble in aqueous solutions.[1][8] When diluting your DMSO stock into culture media, ensure it dissolves completely. Precipitation can lead to a lower effective concentration. If you suspect precipitation, brief sonication may help.[2][8]

  • DMSO Concentration: Keep the final DMSO concentration in your assay low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.

  • Incubation Time: The duration of this compound exposure can significantly affect the IC50 value. Use a consistent incubation time for all comparative experiments.

Q4: I am not observing the expected inhibition of necroptosis. What could be wrong?

If this compound is not inhibiting necroptosis as expected, consider the following:

  • On-Target Confirmation: Use the inactive enantiomer, GSK962, as a negative control to confirm that the observed effects are due to specific RIPK1 inhibition.[5][6][9]

  • Compound Degradation: Improper storage can lead to a loss of potency.[4][5] Ensure your stock solutions have been stored correctly and are within their recommended shelf life.

  • Experimental Setup: Verify the concentrations of your necroptosis-inducing agents (e.g., TNFα, zVAD-FMK, SMAC mimetics). The potency of these reagents can vary.

  • Cell Line Specificity: The sensitivity to RIPK1 inhibition can differ between cell lines. Confirm that your chosen cell model is appropriate and responsive to necroptosis induction.

Q5: Why am I seeing cytotoxicity at concentrations where I expect to see specific necroptosis inhibition?

While this compound is highly selective, off-target effects or general cytotoxicity can occur, especially at high concentrations.

  • Concentration Range: Ensure you are using a concentration range appropriate for your cell line. The IC50 for inhibiting necroptosis is typically in the low nanomolar range (1-4 nM for human and murine cells).[1][3][5][6]

  • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can cause cytotoxicity.

  • Assay Interference: Some cell viability assays can be affected by the compound itself. Consider using an orthogonal method to confirm viability (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release).

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

ParameterValueCell Line / ConditionSource
Biochemical IC50 29 nMRIPK1 FP Binding Assay[1][2][4]
Cellular IC50 1 nML-929 (Mouse Fibrosarcoma)[3][6]
Cellular IC50 4 nMU937 (Human Monocytic)[3][6]
In Vivo Dosage 0.2 - 10 mg/kgC57BL/6 Mice (IP)[1][2]
Powder Storage ≥ 4 years at -20°CN/A[3]
Stock Solution Storage 1 year at -80°C (in solvent)N/A[1]
Stock Solution Storage 1 month at -20°C (in solvent)N/A[1]

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-RIPK1 Inhibition

This protocol allows for the direct assessment of this compound's inhibitory effect on RIPK1 kinase activity.

  • Cell Seeding: Plate cells (e.g., BMDMs or U937) at an appropriate density and allow them to adhere or stabilize overnight.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 30-60 minutes.

  • Stimulation: Induce necroptosis by adding TNFα (e.g., 50 ng/mL).

  • Lysis: After a short incubation (e.g., 5-15 minutes), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, and a loading control (e.g., Tubulin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the p-RIPK1 signal to total RIPK1 and the loading control.

Protocol 2: Cell Viability (CellTiter-Glo®) Assay for IC50 Determination

This assay measures ATP levels as an indicator of cell viability.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) and a positive control for cell death.

  • Treatment: Add the compound dilutions to the appropriate wells.

  • Necroptosis Induction: Add necroptosis-inducing stimuli (e.g., TNFα + zVAD-FMK) to all wells except the untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Visualizations

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR->Complex_I Recruits TNF TNFα TNF->TNFR Binds RIPK1 RIPK1 Complex_I->RIPK1 Activates Complex_IIa Complex IIa (FADD, Casp8) RIPK1->Complex_IIa Forms RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Apoptosis Apoptosis Complex_IIa->Apoptosis Leads to Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Triggers Necroptosis Necroptosis pMLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1 Inhibits Kinase Activity Troubleshooting_Workflow start Inconsistent Results with this compound check_reagents Verify Reagent Quality & Storage (this compound, TNFα, etc.) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Experimental Protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok check_cells Assess Cell Health & Conditions cells_ok Cells Healthy & Consistent? check_cells->cells_ok reagents_ok->check_protocol Yes order_new Order & Validate New Reagents reagents_ok->order_new No protocol_ok->check_cells Yes standardize_protocol Standardize Protocol Steps (Incubation, Dilution) protocol_ok->standardize_protocol No culture_new_cells Use Low Passage Cells Optimize Seeding Density cells_ok->culture_new_cells No run_controls Run Controls (Inactive enantiomer, Vehicle) cells_ok->run_controls Yes order_new->start standardize_protocol->start culture_new_cells->start end Consistent Results run_controls->end Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Solutions C1 Compound Degradation E1 Increased IC50 C1->E1 E2 Low Inhibition C1->E2 C2 Solubility Issues C2->E1 C2->E2 E3 High Variability C2->E3 C3 Cellular Health C3->E1 C3->E3 C4 Protocol Drift C4->E3 S2 Check Dilution & Use Sonication E1->S2 S4 Use Control Compounds E1->S4 S1 Validate Storage & Aliquoting E2->S1 E2->S4 E3->S2 S3 Standardize Cell Culture E3->S3 E3->S4

References

Navigating In Vivo Efficacy Studies with GSK963: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent and selective RIPK1 inhibitor, GSK963, in vivo efficacy studies can yield transformative data. However, the path to robust and reproducible results is often paved with methodological challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a chiral small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] It exhibits high potency and selectivity, with an IC50 of 29 nM in cell-free binding assays.[1][2] this compound is over 10,000-fold more selective for RIPK1 than for 339 other kinases.[1][4] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptosis signaling pathway, a form of regulated cell death implicated in various inflammatory diseases.[4][5][6] Unlike older RIPK1 inhibitors like Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine-2,3-dioxygenase (IDO), thus avoiding potential off-target effects.[4][5]

Q2: How should I properly store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in a solvent can be stored at -80°C for up to a year.[1] It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1] When preparing solutions with DMSO, it is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]

Q3: What is the recommended vehicle for in vivo administration of this compound?

The choice of vehicle depends on the route of administration.

  • For intraperitoneal (i.p.) injection, a common formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] Another option for a suspended solution is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).[1]

It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[2]

Troubleshooting Guide

Problem 1: I am observing precipitation or phase separation in my this compound formulation.

  • Possible Cause: The solubility of this compound may have been exceeded, or the solvents were not mixed in the correct order.

  • Solution:

    • Follow the recommended solvent order: When preparing the injection formulation, add the solvents to the this compound powder individually and in the specified order.[1]

    • Aid dissolution: Gentle heating and/or sonication can be used to help dissolve the compound if precipitation occurs.[2]

    • Use fresh DMSO: Ensure you are using a fresh, unopened bottle of DMSO, as it can absorb moisture, which will decrease the solubility of this compound.[1]

Problem 2: I am not observing the expected efficacy of this compound in my in vivo model.

  • Possible Causes:

    • Suboptimal dosage.

    • Inadequate drug exposure due to metabolic instability.

    • The chosen animal model may not have a RIPK1-dependent disease pathology.

  • Solutions:

    • Dose Optimization: In a TNF-induced sterile shock model in C57BL/6 mice, a 2 mg/kg i.p. dose of this compound provided complete protection from hypothermia, while a 0.2 mg/kg dose showed a significant response.[2][4] Consider performing a dose-response study to determine the optimal dose for your specific model.

    • Confirm On-Target Effect: Utilize the inactive enantiomer, GSK962, as a negative control in a parallel treatment group.[4][7] Efficacy observed with this compound but not with GSK962 confirms that the effect is due to RIPK1 inhibition.

    • Pharmacokinetic Analysis: Although more potent than Nec-1, this compound has a relatively short in vivo half-life.[4] For chronic models, multiple large doses may be necessary to maintain sufficient RIPK1 inhibition.[4] Consider conducting a pharmacokinetic study to determine the drug concentration in the plasma and target tissue over time.

    • Target Engagement Biomarkers: Assess the phosphorylation status of RIPK1 or downstream signaling molecules like IκB in your target tissue to confirm that this compound is engaging its target.[1][8]

Problem 3: I am observing unexpected toxicity or off-target effects.

  • Possible Cause: While this compound is highly selective, high concentrations could potentially lead to off-target effects.[9]

  • Solutions:

    • Dose Reduction: If toxicity is observed, try reducing the dose while still aiming for a therapeutically relevant concentration.

    • Negative Control: Compare the toxic effects with the inactive enantiomer GSK962 to determine if they are related to the chemical structure itself or to RIPK1 inhibition.[4]

    • Monitor for Known Side Effects: While generally well-tolerated in Phase 1 studies, some RIPK1 inhibitors have been associated with headache, gastrointestinal events, and elevated liver enzymes.[9] Monitor your animals for these and other signs of toxicity.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemIC50Reference
RIP1 Kinase FP BindingCell-free29 nM[1]
TNF+zVAD Induced NecroptosisMurine L929 cells1 nM[4][5]
TNF+zVAD Induced NecroptosisHuman U937 cells4 nM[4][5]

Table 2: In Vivo Efficacy of this compound in TNF-Induced Shock Model

Animal ModelDosage (i.p.)OutcomeReference
C57BL/6 mice0.2 mg/kgSignificant protection from hypothermia[2][4]
C57BL/6 mice2 mg/kgComplete protection from hypothermia[2][4]
C57BL/6 mice10 mg/kg-[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a TNF-Induced Sterile Shock Model

  • Animals: Use C57BL/6 mice.

  • This compound Preparation: Prepare this compound in a vehicle suitable for intraperitoneal injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).[1] Also, prepare a vehicle-only control and a GSK962 negative control.

  • Administration: Administer this compound (e.g., 0.2, 2, and 10 mg/kg), vehicle, or GSK962 via intraperitoneal injection.[2]

  • Induction of Shock: After a predetermined time (e.g., 30 minutes), induce shock by administering a combination of TNF and a pan-caspase inhibitor like zVAD-FMK.[4]

  • Monitoring: Monitor the core body temperature of the mice at regular intervals.

  • Endpoint: The primary endpoint is the prevention of hypothermia.

Protocol 2: Western Blot for Assessing RIPK1 Pathway Activation

  • Sample Preparation: Collect tissue samples from treated and control animals and prepare lysates using a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.[1]

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated RIPK1 (p-RIPK1), total RIPK1, phosphorylated IκB (p-IκB), total IκB, and a loading control like tubulin or GAPDH.[1]

  • Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of RIPK1 and IκB.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNF TNFα TNF->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitinates IKK IKK Complex RIPK1->IKK Activates FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates This compound This compound This compound->RIPK1 Inhibits Kinase Activity NFkB NF-κB Activation (Pro-survival) IKK->NFkB Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleaves & Inactivates Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.

Troubleshooting_Workflow start Start: In Vivo Efficacy Study issue Issue Encountered? start->issue no_efficacy Lack of Efficacy issue->no_efficacy Yes toxicity Unexpected Toxicity issue->toxicity Yes formulation_issue Formulation Problem (Precipitation) issue->formulation_issue Yes successful_outcome Successful Outcome issue->successful_outcome No check_dose Optimize Dose (Dose-Response Study) no_efficacy->check_dose check_pk Assess Pharmacokinetics no_efficacy->check_pk check_target Confirm On-Target Effect (Use GSK962 control) no_efficacy->check_target check_biomarkers Measure Target Engagement (p-RIPK1, p-IκB) no_efficacy->check_biomarkers reduce_dose Reduce Dose toxicity->reduce_dose neg_control_tox Compare with GSK962 toxicity->neg_control_tox check_solvents Check Solvent Order & Use Fresh DMSO formulation_issue->check_solvents aid_dissolution Use Sonication/Heating formulation_issue->aid_dissolution

Caption: A logical workflow for troubleshooting common issues in this compound in vivo studies.

References

Navigating GSK963 Administration in Cell Culture: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent and selective RIPK1 inhibitor, GSK963, ensuring its proper solubility in cell culture media is paramount for accurate and reproducible experimental results. Precipitation of this compound can lead to inconsistent dosing and flawed data. This technical support center provides a comprehensive guide to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is poorly soluble in aqueous solutions like cell culture media.[1][2][3] Precipitation commonly occurs when the local concentration of this compound exceeds its solubility limit during the dilution process from a high-concentration stock solution (typically in DMSO) into the aqueous medium. Factors such as the final concentration of this compound, the concentration of DMSO in the final working solution, the temperature of the medium, and the presence of certain components in the media can all contribute to precipitation.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[1][4][5][6] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[1]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation of poorly soluble compounds, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[7] However, some cell lines may tolerate slightly higher concentrations. It is always best to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.

Q4: Can I store my diluted this compound working solution in cell culture media?

A4: It is not recommended to store this compound in its final diluted form in cell culture media for extended periods. Due to its limited aqueous solubility, the compound is more likely to precipitate over time. It is best practice to prepare the final working solution immediately before adding it to the cells.[1]

Troubleshooting Guide: this compound Precipitation

If you are observing this compound precipitation, follow this step-by-step troubleshooting guide.

Step 1: Visual Inspection Before adding to your cells, carefully inspect the prepared this compound-media solution. Look for any visible crystals, cloudiness, or film.[2] This can be done by holding the tube or flask up to a light source or by examining a small drop under a microscope.

Step 2: Review Preparation Protocol Refer back to your dilution protocol. Key areas to check are:

  • DMSO Quality: Are you using fresh, anhydrous DMSO?[1]

  • Stock Concentration: Is your DMSO stock solution fully dissolved? If not, gentle warming or sonication may be required.[6][8][9]

  • Dilution Technique: Are you adding the this compound stock solution directly to the full volume of media? This can cause localized high concentrations and lead to precipitation. Instead, try pre-diluting the stock in a smaller volume of media first and then adding this intermediate dilution to the final volume.

  • Final DMSO Concentration: Is the final DMSO concentration in your media within the recommended limits (≤0.1%)?

Step 3: Optimization of the Protocol If the issue persists, consider the following optimization steps:

  • Lower the Final this compound Concentration: The effective concentration of this compound for inhibiting RIPK1-dependent necroptosis is in the low nanomolar range (IC50 of 1-4 nM in human and murine cells).[5][10] Ensure you are not using an unnecessarily high concentration that exceeds its solubility.

  • Increase the Final DMSO Concentration (with caution): If your cell line can tolerate it, a slight increase in the final DMSO concentration (e.g., to 0.2% or 0.5%) may help to keep this compound in solution. Always perform a toxicity control with the higher DMSO concentration.

  • Use a Serum-Containing Medium for Dilution: If you are working with a serum-free medium, consider performing the initial dilution of the this compound stock in a small volume of complete medium containing serum. Proteins in the serum, such as albumin, can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Sonication: If you still observe precipitates, you can try to sonicate the final working solution in a 37°C water bath to aid dissolution.[2]

Troubleshooting Workflow

G start Precipitation Observed visual_inspection Visually Inspect Solution (Crystals, cloudiness) start->visual_inspection check_protocol Review Preparation Protocol (DMSO quality, dilution technique) is_stock_dissolved Is DMSO Stock Fully Dissolved? check_protocol->is_stock_dissolved visual_inspection->check_protocol dissolve_stock Gently warm or sonicate stock is_stock_dissolved->dissolve_stock No is_dmso_final_conc_ok Is Final DMSO ≤ 0.1%? is_stock_dissolved->is_dmso_final_conc_ok Yes dissolve_stock->is_dmso_final_conc_ok lower_gsk_conc Lower Final this compound Concentration is_dmso_final_conc_ok->lower_gsk_conc Yes increase_dmso_conc Cautiously Increase Final DMSO (with toxicity controls) is_dmso_final_conc_ok->increase_dmso_conc No use_serum Use Serum-Containing Medium for Dilution lower_gsk_conc->use_serum increase_dmso_conc->lower_gsk_conc sonicate_final Sonicate Final Working Solution use_serum->sonicate_final solution_clear Solution is Clear sonicate_final->solution_clear issue_persists Issue Persists sonicate_final->issue_persists

Caption: A troubleshooting workflow to diagnose and resolve this compound precipitation.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is advisable not to exceed a concentration of 200 mg/mL.[1]

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube or use a sonicator to ensure all the powder has dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C for long-term stability.[5][8]

Preparation of Final Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed cell culture medium (with or without serum, as per your experimental design)

  • Sterile tubes for dilution

Procedure:

  • Calculate Volumes: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of this compound by adding the calculated volume of the stock solution to a small volume of pre-warmed cell culture medium. Pipette up and down gently to mix. b. Add this intermediate dilution to the final volume of your cell culture medium.

  • Direct Dilution (Use with Caution): a. While vortexing or gently swirling the final volume of pre-warmed cell culture medium, slowly add the calculated volume of the this compound stock solution dropwise. This helps to rapidly disperse the compound and avoid localized high concentrations.

  • Final Mix and Use: Gently mix the final solution and add it to your cells immediately.

Quantitative Data Summary

ParameterValueReference(s)
This compound IC50 (RIPK1 Kinase) 29 nM[1][8]
This compound IC50 (Necroptosis) 1-4 nM (human and murine cells)[5][10]
Solubility in DMSO Up to 200 mg/mL (868.39 mM)[1]
Solubility in Water Insoluble[1][3]
Recommended Final DMSO Conc. ≤ 0.1%[7]
Stock Solution Storage -20°C or -80°C[5][8]

RIPK1 Signaling Pathway

This compound is a highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][4][10] RIPK1 is a critical regulator of cellular stress responses, inflammation, and cell death pathways, including necroptosis and apoptosis.[11][12][13] The diagram below illustrates the central role of RIPK1 in signaling cascades initiated by tumor necrosis factor receptor 1 (TNFR1).

RIPK1_Signaling TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Pro-caspase-8, RIPK1) ComplexI->ComplexIIa Deubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexIIa->ComplexIIb Caspase-8 inhibition Caspase8 Caspase-8 ComplexIIa->Caspase8 Apoptosis Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis This compound This compound This compound->ComplexI Inhibits Kinase Activity This compound->ComplexIIb Inhibits Kinase Activity Caspase8->Apoptosis Caspase8->ComplexIIb Inhibits

Caption: The role of RIPK1 in TNF-mediated signaling pathways and the inhibitory action of this compound.

References

GSK963 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving GSK963, a potent and selective RIPK1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, which plays a crucial role in regulating necroptosis, a form of programmed cell death, and inflammation.[4][5] this compound has a high potency, with an IC50 of 29 nM in fluorescence polarization binding assays.[1][2]

Q2: What makes this compound a preferred tool compound over Necrostatin-1 (Nec-1)?

This compound offers several advantages over the first-generation RIPK1 inhibitor, Nec-1. It is significantly more potent, with IC50 values for inhibiting RIPK1-dependent cell death in the low nanomolar range (1-4 nM in human and murine cells).[6][7] Furthermore, this compound is highly selective for RIPK1, showing over 10,000-fold selectivity against a panel of 339 other kinases.[1][2][6] Unlike Nec-1, this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[3][7]

Q3: What is the importance of the inactive enantiomer, GSK'962?

GSK'962 is the inactive enantiomer of this compound and serves as an essential negative control in experiments.[2][6] Its use helps to confirm that the observed effects of this compound are due to the specific inhibition of RIPK1 and not due to off-target or non-specific effects of the chemical scaffold.[6]

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro experiments is in the low nanomolar range. For example, in studies with L929 and U937 cells, this compound effectively blocked necroptosis with IC50 values of 1 nM and 4 nM, respectively.[6] For Western blot analysis, a concentration of 100 nM has been used to pretreat cells.[1]

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol but insoluble in water.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween 80, and ddH2O may be required.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1] Store stock solutions at -20°C for up to one month or -80°C for up to one year.[1]

Troubleshooting Guides

Issue 1: No or reduced inhibition of necroptosis observed.

Possible Cause 1: Compound Insolubility

This compound has poor water solubility.[8] If the compound precipitates out of solution, its effective concentration will be lower than intended.

  • Troubleshooting Steps:

    • When diluting from a high-concentration stock (e.g., 100 mM in DMSO) to an intermediate concentration (e.g., 100 µM), continue to use DMSO to prevent precipitation.[8]

    • For the final working concentration in cell culture media (e.g., 100 nM), you can perform a direct 1,000-fold dilution from the 100 µM stock.[8]

    • Visually inspect the final working solution under a microscope to check for any crystals.

    • If precipitation is observed, sonication in a 37°C water bath can help to redissolve the compound.[8]

Possible Cause 2: Incorrect Induction of Necroptosis

The experimental conditions may not be optimal for inducing RIPK1-dependent necroptosis.

  • Troubleshooting Steps:

    • Ensure that the stimulus used to induce necroptosis (e.g., TNFα in combination with a caspase inhibitor like zVAD-fmk) is potent enough in your specific cell line.

    • Titrate the concentration of the necroptosis-inducing agents to determine the optimal dose.

    • Confirm that the cell line you are using is capable of undergoing necroptosis.

Possible Cause 3: Distinguishing Between Apoptosis and Necroptosis

The observed cell death may be occurring through an apoptotic pathway, which is not inhibited by this compound.

  • Troubleshooting Steps:

    • Include specific markers for both apoptosis (e.g., cleaved Caspase-3, cleaved PARP) and necroptosis (e.g., phosphorylation of RIPK1, RIPK3, and MLKL) in your analysis.[8]

    • This compound is not expected to affect levels of cleaved Caspase-3 or cleaved PARP.[8]

Issue 2: Unexpected results in Western Blot analysis.

Possible Cause: this compound does not inhibit the expression of RIPK1, RIPK3, or MLKL.

This compound is a kinase inhibitor, not an inhibitor of protein expression. It functions by blocking the phosphorylation activity of RIPK1.

  • Troubleshooting Steps:

    • To assess the activity of this compound by Western blot, you should probe for the phosphorylated forms of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL), not their total protein levels.[8]

    • Pre-treat your cells with this compound before stimulating with a necroptosis-inducing agent. A 30-minute pre-treatment with 100 nM this compound has been shown to be effective.[1]

    • Ensure you are using appropriate antibodies that specifically recognize the phosphorylated forms of these proteins.

Issue 3: Inconsistent or non-reproducible in vivo results.

Possible Cause 1: Poor Pharmacokinetics

The dose and administration route may not be achieving a sufficient concentration of this compound at the target site for a sustained period.

  • Troubleshooting Steps:

    • Refer to published in vivo studies for appropriate dosage and administration routes. Doses of 0.2, 2, and 10 mg/kg administered intraperitoneally (i.p.) have been used in mice.[2] A 2 mg/kg dose has been shown to provide complete protection from TNF+zVAD-induced hypothermia.[6]

    • Consider the pharmacokinetic profile of this compound. While more stable than Nec-1, its metabolic stability can still be a factor in long-term studies.[6]

Possible Cause 2: Off-Target Effects (less likely but possible)

While highly selective, it is important to rule out any potential off-target effects, especially at high concentrations.

  • Troubleshooting Steps:

    • Always include the inactive enantiomer, GSK'962, as a negative control in your in vivo experiments.[6] This will help to confirm that the observed effects are due to RIPK1 inhibition.

    • Be aware of the potential for kinase inhibitors to have off-target effects through retroactivity, where inhibition of a downstream kinase can affect upstream components of a signaling pathway.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / TargetIC50Reference
Fluorescence Polarization BindingRIPK129 nM[1][2]
Necroptosis InhibitionL929 (murine)1 nM[3][6]
Necroptosis InhibitionU937 (human)4 nM[3][6]

Table 2: In Vivo Efficacy of this compound in a TNF-induced Sterile Shock Model

CompoundDose (mg/kg, i.p.)OutcomeReference
This compound0.2Significant protection from hypothermia[2][6]
This compound2Complete protection from hypothermia[2][6]
GSK'962Not specifiedNo effect[6]
Nec-10.2No effect[6]
Nec-12Minimal protection[6]

Experimental Protocols

Key Experiment: Inhibition of Necroptosis in Cell Culture

Objective: To determine the efficacy of this compound in preventing necroptotic cell death in vitro.

Methodology:

  • Cell Seeding: Plate cells (e.g., L929 or U937) in a suitable multi-well plate at a density appropriate for a viability assay.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or the inactive control GSK'962 for 30 minutes.

  • Induction of Necroptosis: Stimulate the cells with a combination of TNFα (e.g., 50-100 ng/mL) and a caspase inhibitor such as zVAD-fmk (e.g., 20-50 µM) or QVD-Oph.[6]

  • Incubation: Incubate the cells for a sufficient period to allow for cell death to occur (e.g., overnight).[6]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

  • Data Analysis: Calculate the IC50 value for this compound by plotting the dose-response curve.

Key Experiment: Western Blot Analysis of RIPK1 Pathway Inhibition

Objective: To confirm that this compound inhibits the phosphorylation of downstream targets in the RIPK1 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., bone marrow-derived macrophages) and pre-treat with this compound (e.g., 100 nM), GSK'962 (100 nM), or Nec-1 (10 µM) for 30 minutes.[1]

  • Stimulation: Stimulate the cells with TNFα (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce phosphorylation events.[1]

  • Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.[1]

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RIPK1, RIPK3, and MLKL. Also, probe for total levels of these proteins and a loading control (e.g., tubulin).[1]

  • Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

G Simplified Necroptosis Signaling Pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD/TRAF2 TRADD/TRAF2/ cIAPs TNFR1->TRADD/TRAF2 RIPK1 RIPK1 TRADD/TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Pore Formation Pore Formation Necrosome->Pore Formation Cell Death Cell Death Pore Formation->Cell Death This compound This compound This compound->RIPK1 Inhibition

Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound on RIPK1.

G This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Prepare this compound/GSK'962 Prepare this compound/GSK'962 Prepare this compound/GSK'962->Pre-treat with this compound Induce Necroptosis Induce Necroptosis Pre-treat with this compound->Induce Necroptosis Cell Viability Assay Cell Viability Assay Induce Necroptosis->Cell Viability Assay Western Blot Western Blot Induce Necroptosis->Western Blot

Caption: A typical workflow for in vitro experiments investigating the effect of this compound on necroptosis.

G Troubleshooting Logic: No Necroptosis Inhibition Start Start No Inhibition No Inhibition Start->No Inhibition Check Solubility Check Solubility No Inhibition->Check Solubility Is the compound in solution? Precipitate? Precipitate? Check Solubility->Precipitate? Sonicate/Re-dissolve Sonicate/Re-dissolve Precipitate?->Sonicate/Re-dissolve Yes Check Induction Check Induction Precipitate?->Check Induction No Problem Solved Problem Solved Sonicate/Re-dissolve->Problem Solved Apoptosis vs Necroptosis Apoptosis vs Necroptosis Check Induction->Apoptosis vs Necroptosis Are necroptosis stimuli optimal? Apoptosis vs Necroptosis->Problem Solved Differentiate cell death pathways

References

Validation & Comparative

A Head-to-Head Comparison of RIPK1 Inhibitors: GSK963 vs. Necrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, neurodegenerative disease, and oncology, the targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy. Two of the most prominent small molecule inhibitors used in preclinical research are GSK963 and Necrostatin-1. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.

Executive Summary

This compound stands out as a next-generation RIPK1 inhibitor with significantly higher potency and selectivity compared to the first-generation inhibitor, Necrostatin-1. While Necrostatin-1 has been a foundational tool in understanding RIPK1 biology, its utility is hampered by lower potency and notable off-target effects. This compound offers a more precise and potent alternative for in vitro and in vivo studies of RIPK1-mediated necroptosis and inflammation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and Necrostatin-1 based on published experimental data.

Table 1: In Vitro Potency

ParameterThis compoundNecrostatin-1Reference
RIPK1 Kinase Inhibition (IC50)
Fluorescence Polarization (FP) Binding Assay29 nM~6.5 µM[1][2][3]
ADP-Glo Kinase Assay1-4 nM182 nM[2][4][5]
Cellular Necroptosis Inhibition (IC50/EC50)
Human U937 cells (TNFα-induced)4 nM490 nM[2][6][7]
Mouse L929 cells (TNFα-induced)1 nM~500 nM[2][6]
Human Neutrophils (TNFα/SMAC mimetic/zVAD-induced)Potent InhibitionLess Potent[2]
Primary Murine Macrophages (TNFα/zVAD-induced)Potent InhibitionLess Potent[2]

Table 2: Selectivity and Off-Target Effects

FeatureThis compoundNecrostatin-1Reference
Kinase Selectivity >10,000-fold selective for RIPK1 over 339 other kinasesModerate selectivity[1][2][8]
Indoleamine-2,3-dioxygenase (IDO) Inhibition No measurable activityPotent inhibitor[2][6][9]
Inactive Enantiomer Available Yes (GSK962)No[2][8]

Table 3: In Vivo Efficacy

ModelThis compoundNecrostatin-1Reference
TNFα-induced Sterile Shock in Mice Complete protection from hypothermia at 2 mg/kgNo significant protection at matched doses[2][8][10]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.

RIPK1 Signaling in Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis pathway, a form of programmed cell death. Upon stimulation by factors like TNFα, RIPK1 is activated and, in the absence of caspase-8 activity, forms a complex with RIPK3 and MLKL, leading to membrane disruption and cell death. Both this compound and Necrostatin-1 inhibit the kinase activity of RIPK1, thereby blocking this cascade.

RIPK1_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_outcome Cellular Outcome cluster_inhibitors Inhibitors TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation p-RIPK1->RIPK3 p-RIPK3->MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Membrane Disruption This compound This compound This compound->p-RIPK1 Necrostatin-1 Necrostatin-1 Necrostatin-1->p-RIPK1

Caption: RIPK1 signaling pathway leading to necroptosis and points of inhibition.

Experimental Workflow: RIPK1 Kinase Inhibition Assay (ADP-Glo)

The ADP-Glo assay is a common method to quantify the kinase activity of RIPK1 and the potency of its inhibitors. The workflow involves an enzymatic reaction followed by detection of the generated ADP.

ADP_Glo_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Prepare Reagents->Incubate RIPK1, ATP, Substrate, Inhibitor (this compound or Nec-1) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Stop Kinase Reaction Incubate 2 Incubate 2 Add ADP-Glo Reagent->Incubate 2 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate 2->Add Kinase Detection Reagent Convert ADP to ATP Incubate 3 Incubate 3 Add Kinase Detection Reagent->Incubate 3 Measure Luminescence Measure Luminescence Incubate 3->Measure Luminescence Luciferase Reaction End End Measure Luminescence->End

Caption: Workflow for the ADP-Glo kinase assay to measure RIPK1 activity.

Experimental Workflow: Cellular Necroptosis Assay

This workflow outlines the steps to assess the ability of this compound and Necrostatin-1 to protect cells from induced necroptosis. Cell viability is the primary readout.

Cellular_Necroptosis_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Seed Cells->Pre-treat with Inhibitor This compound or Nec-1 Induce Necroptosis Induce Necroptosis Pre-treat with Inhibitor->Induce Necroptosis e.g., TNFα + zVAD-fmk Incubate Incubate Induce Necroptosis->Incubate Measure Cell Viability Measure Cell Viability Incubate->Measure Cell Viability e.g., CellTiter-Glo Analyze Data Analyze Data Measure Cell Viability->Analyze Data Calculate IC50 End End Analyze Data->End

Caption: Workflow for a cell-based necroptosis inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assays

1. Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of inhibitors to the ATP-binding pocket of RIPK1.

  • Principle: A fluorescently labeled ligand binds to RIPK1, resulting in a high polarization value. Competitive inhibitors displace the ligand, causing a decrease in polarization.

  • Protocol:

    • Prepare a reaction mixture containing recombinant human RIPK1 protein and a fluorescently labeled tracer in assay buffer.

    • Add serial dilutions of this compound or Necrostatin-1 to the reaction mixture in a microplate.

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. ADP-Glo™ Kinase Assay

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced.[11]

  • Principle: After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol:

    • Set up the kinase reaction by combining recombinant RIPK1, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.[12]

    • Add serial dilutions of this compound or Necrostatin-1 to the reaction.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a luminometer.

    • Determine IC50 values from the dose-response curves.

Cellular Necroptosis Assays

1. TNFα-Induced Necroptosis in Human U937 or Mouse L929 Cells

This assay assesses the ability of inhibitors to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.[2]

  • Principle: In many cell lines, TNFα alone induces apoptosis. The addition of a pan-caspase inhibitor, such as zVAD-fmk, blocks the apoptotic pathway and shunts the signaling towards necroptosis. Cell viability is measured as an indicator of necroptosis inhibition.

  • Protocol:

    • Seed U937 or L929 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound, its inactive enantiomer GSK962 (as a negative control), or Necrostatin-1 for 30-60 minutes.[1]

    • Induce necroptosis by adding a combination of TNFα and zVAD-fmk to the cell culture medium.

    • Incubate the cells for 18-24 hours.

    • Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels.

    • Calculate the IC50 values, representing the concentration of inhibitor required to achieve 50% protection from cell death.

2. Immunoblot Analysis of RIPK1 Phosphorylation

This method is used to confirm the on-target effect of the inhibitors by assessing the phosphorylation status of RIPK1.[1]

  • Principle: Activation of the necroptosis pathway leads to the autophosphorylation of RIPK1. Effective inhibitors will prevent this phosphorylation.

  • Protocol:

    • Culture cells (e.g., bone marrow-derived macrophages) and pre-treat with this compound, GSK962, or Necrostatin-1 for 30 minutes.

    • Stimulate the cells with TNFα for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated RIPK1 and total RIPK1. A loading control, such as tubulin or GAPDH, should also be used.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

Conclusion

The available data strongly indicate that this compound is a superior research tool for studying RIPK1-mediated processes compared to Necrostatin-1. Its enhanced potency, exquisite selectivity, and lack of off-target IDO activity provide clearer, more reliable results.[2][9] The availability of an inactive enantiomer further strengthens its utility for confirming on-target effects. While Necrostatin-1 was instrumental in the initial discovery and characterization of necroptosis, researchers seeking to perform detailed mechanistic studies or in vivo experiments will benefit from the improved pharmacological profile of this compound.

References

A Head-to-Head Comparison of GSK963 and RIPA-56: Potency and Mechanism of Action in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of biological pathways. In the burgeoning field of necroptosis research, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of two prominent RIPK1 inhibitors, GSK963 and RIPA-56, focusing on their potency, mechanism of action, and the experimental data supporting their characterization.

Both this compound and RIPA-56 are potent and selective inhibitors of RIPK1, a key mediator of necroptotic cell death. They function by targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling partners. While both compounds exhibit nanomolar potency, this guide will delve into the nuances of their reported inhibitory activities and provide the necessary context for their application in experimental settings.

Quantitative Comparison of Potency

ParameterThis compoundRIPA-56
Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)
Mechanism of Action Inhibition of RIPK1 kinase activityInhibition of RIPK1 kinase activity
Biochemical Potency (IC50) 29 nM (Fluorescence Polarization binding assay)[1][2][3]13 nM (Kinase activity assay)[4][5]
Cellular Potency (IC50/EC50) Human Cells: 4 nM (U937 cells, necroptosis)[2] Murine Cells: 1 nM (L929 cells, necroptosis)[2] 3 nM (BMDMs, necroptosis)[2]Human Cells: 28 nM (HT29 cells, necroptosis) Murine Cells: 27 nM (L929 cells, necroptosis)[4]

Signaling Pathway and Mechanism of Inhibition

This compound and RIPA-56 both act to suppress the necroptotic signaling cascade initiated by stimuli such as Tumor Necrosis Factor (TNF). The following diagram illustrates the canonical necroptosis pathway and the point of intervention for these inhibitors.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub Ub-RIPK1 cIAP->RIPK1_ub Ubiquitination NFkB NF-κB Activation RIPK1_ub->NFkB RIPK1_deub de-Ub-RIPK1 RIPK1_ub->RIPK1_deub Deubiquitination FADD FADD RIPK1_deub->FADD Casp8 Caspase-8 RIPK1_deub->Casp8 RIPK1_active p-RIPK1 RIPK1_deub->RIPK1_active Autophosphorylation FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Cleavage RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Recruitment & Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerization & Translocation Inhibitor This compound / RIPA-56 Inhibitor->RIPK1_active TNF TNFα TNF->TNFR

Caption: Necroptosis signaling pathway and inhibition by this compound/RIPA-56.

Experimental Protocols

The following are representative protocols for the key assays used to determine the potency of RIPK1 inhibitors. These are generalized methodologies and may require optimization for specific experimental conditions.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound or RIPA-56

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or RIPA-56) in kinase reaction buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the RIPK1 enzyme and MBP substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. A decrease in cell viability upon induction of necroptosis can be rescued by an effective inhibitor.

Materials:

  • Human (e.g., U937) or murine (e.g., L929) cells

  • Cell culture medium

  • This compound or RIPA-56

  • TNFα (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (a pan-caspase inhibitor to block apoptosis)

  • CellTiter-Glo® 2.0 Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the inhibitor (this compound or RIPA-56) for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα and z-VAD-FMK.

  • Incubate the cells for a sufficient period to induce cell death (e.g., 18-24 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC₅₀ values by normalizing the data to control wells and fitting to a dose-response curve.

Conclusion

Both this compound and RIPA-56 are highly potent inhibitors of RIPK1, with RIPA-56 showing a slightly lower biochemical IC₅₀ and this compound demonstrating greater potency in cellular assays. The choice between these two inhibitors may depend on the specific experimental system, cell type, and desired in vitro or in vivo application. The data presented in this guide, along with the provided experimental protocols, should serve as a valuable resource for researchers investigating the role of RIPK1 in health and disease. It is always recommended to consult the primary literature for detailed experimental conditions and to validate the activity of these compounds in your specific assay system.

References

GSK963: A New Frontier in RIPK1 Inhibition for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the next-generation RIPK1 inhibitor, GSK963, against its predecessors, highlighting its enhanced potency, selectivity, and in vivo efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its central role in these processes has made it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. While early inhibitors like Necrostatin-1 (Nec-1) were instrumental in validating RIPK1 as a drug target, their limitations in potency, selectivity, and pharmacokinetic properties have driven the development of next-generation inhibitors. Among these, this compound has demonstrated significant advantages, positioning it as a superior tool for both preclinical research and potential therapeutic applications.

Unveiling the Superior Profile of this compound

This compound is a structurally distinct, potent, and highly selective small-molecule inhibitor of RIPK1 kinase activity. It offers several key advantages over other well-known RIPK1 inhibitors such as Necrostatin-1, its more stable analog Necrostatin-1s (Nec-1s), and the clinical candidate GSK2982772.

Key Advantages of this compound:
  • Exceptional Potency: this compound exhibits significantly greater potency than Nec-1 in both biochemical and cellular assays. It inhibits RIPK1-dependent cell death with nanomolar efficacy, being over 200-fold more potent than Nec-1.

  • Exquisite Selectivity: this compound demonstrates remarkable selectivity for RIPK1. It has been screened against a large panel of kinases and shows minimal off-target activity. Notably, unlike Nec-1, this compound does not inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism with immunomodulatory functions. This lack of off-target activity is crucial for attributing its biological effects specifically to RIPK1 inhibition.[1]

  • Chirality as a Built-in Control: this compound is a chiral molecule with an inactive enantiomer, GSK'962. This provides a powerful experimental control to confirm that the observed effects are due to on-target RIPK1 inhibition.

  • Superior In Vivo Efficacy: The enhanced in vitro potency of this compound translates to improved performance in animal models. In a TNF-induced sterile shock model, this compound provides complete protection at doses where Nec-1 shows no significant effect.[1]

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the quantitative data comparing the performance of this compound with other key RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors
InhibitorTargetAssay TypeIC50 / EC50Reference
This compound RIPK1FP binding assay29 nM[2]
RIPK1ADP-Glo kinase assay0.8 - 8 nM
Necroptosis (murine L929 cells)Cell viability assay1 nM[1]
Necroptosis (human U937 cells)Cell viability assay4 nM[1]
Necrostatin-1 (Nec-1) RIPK1ADP-Glo kinase assay~1 µM
Necroptosis (human Jurkat cells)Cell viability assay490 nM
Necrostatin-1s (Nec-1s) RIPK1Not specifiedMore potent than Nec-1[1]
GSK2982772 RIPK1FP binding assayHigh potency
Table 2: Selectivity and Off-Target Effects
InhibitorPrimary TargetKey Off-TargetsKinase SelectivityReference
This compound RIPK1None identified>10,000-fold selective over 339 other kinases[2]
Necrostatin-1 (Nec-1) RIPK1Indoleamine 2,3-dioxygenase (IDO)Moderate[3][4]
Necrostatin-1s (Nec-1s) RIPK1Lacks IDO activity, other potential off-targetsImproved over Nec-1[1]
GSK2982772 RIPK1Not specifiedHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8][9]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing RIPK1 enzyme, substrate (e.g., myelin basic protein), ATP, and the test inhibitor (e.g., this compound) in a suitable kinase buffer. Incubate at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the RIPK1 kinase activity.

Fluorescence Polarization (FP) Binding Assay

The Fluorescence Polarization (FP) binding assay is a technique used to measure the binding affinity of a small molecule inhibitor to its target protein.[10][11][12][13][14]

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein (RIPK1), its tumbling slows down, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to the protein, causing a decrease in polarization.

Protocol:

  • Assay Setup: In a 384-well plate, add the RIPK1 protein, a fluorescently labeled tracer that binds to RIPK1, and varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration.

In Vivo TNF-induced Sterile Shock Model

This in vivo model is used to assess the efficacy of RIPK1 inhibitors in preventing systemic inflammation and lethality induced by tumor necrosis factor (TNF).[15][16][17]

Principle: Intravenous injection of TNF-α in mice induces a systemic inflammatory response syndrome (SIRS), leading to hypothermia and mortality. This process is dependent on RIPK1 kinase activity.

Protocol:

  • Animal Model: Use C57BL/6 mice.

  • Inhibitor Administration: Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Shock: After a specified pre-treatment time, intravenously inject the mice with a lethal dose of murine TNF-α. In some protocols, a pan-caspase inhibitor like zVAD-fmk is co-administered to enhance necroptosis.

  • Monitoring: Monitor the mice for changes in body temperature using a rectal probe and record survival over a specified period.

  • Endpoint Analysis: The efficacy of the inhibitor is determined by its ability to prevent hypothermia and mortality compared to the vehicle-treated group.

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB Activates ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Forms RIPK1_active Active RIPK1 Kinase ComplexI->RIPK1_active Leads to Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase-8 dependent Necrosome Necrosome (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Necrosome->Necroptosis Executes RIPK1_active->Necrosome Forms RIPK3 RIPK3 MLKL MLKL This compound This compound This compound->RIPK1_active Inhibits

Caption: RIPK1 Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Biochemical Biochemical Assays FP_Assay FP Binding Assay (Binding Affinity - IC50) Biochemical->FP_Assay Determine ADP_Glo_Assay ADP-Glo Kinase Assay (Enzymatic Activity - IC50) Biochemical->ADP_Glo_Assay Determine Cellular Cellular Assays Necroptosis_Assay Necroptosis Assay (Cell Viability - EC50) Cellular->Necroptosis_Assay Measure InVivo TNF-induced Sterile Shock Hypothermia Hypothermia Prevention InVivo->Hypothermia Assess Survival Increased Survival InVivo->Survival Assess This compound This compound This compound->Biochemical This compound->Cellular This compound->InVivo

References

Utilizing GSK'962 as a Negative Control for GSK963 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular signaling and drug discovery, the use of appropriate controls is paramount to validate experimental findings and ensure that observed effects are specifically due to the modulation of the intended target. This guide provides a comprehensive comparison of GSK963, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its inactive enantiomer, GSK'962, highlighting the latter's critical role as a negative control.

Introduction to this compound and its Target: RIPK1-Mediated Necroptosis

This compound is a highly potent and selective, chiral small-molecule inhibitor of RIPK1 kinase, with an IC50 of 29 nM.[1][2][3] RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways. By inhibiting the kinase activity of RIPK1, this compound can effectively block necroptosis in both human and murine cells.[1][4] Its high selectivity, with over 10,000-fold selectivity for RIPK1 over 339 other kinases, makes it a valuable tool for studying the physiological and pathological roles of RIPK1.[1][2][4]

The Ideal Negative Control: GSK'962

A crucial aspect of rigorous scientific investigation is the ability to distinguish between on-target and off-target effects of a chemical probe. GSK'962 is the inactive enantiomer of this compound.[4] This means it is a stereoisomer of this compound with a mirror-image chemical structure but is biologically inactive against the target, RIPK1. The use of an inactive enantiomer as a negative control is considered the gold standard in chemical biology, as it possesses identical physical and chemical properties to the active compound, minimizing the likelihood of confounding off-target effects. GSK'962 has been shown to be at least 1000-fold less potent than this compound in blocking necroptosis, making it an excellent tool to confirm that the biological effects observed with this compound are indeed due to the inhibition of RIPK1.[4]

Quantitative Comparison of this compound and GSK'962

The following table summarizes the key quantitative data comparing the activity of this compound and its inactive control, GSK'962.

Parameter This compound GSK'962 Reference
RIPK1 Kinase Inhibition (IC50) 29 nMInactive[1][4]
Necroptosis Inhibition in L-929 cells (IC50) 1 nM>1000 nM[4][5]
Necroptosis Inhibition in U937 cells (IC50) 4 nM>1000 nM[4][5]
In vivo effect (TNF+zVAD-induced hypothermia) Complete protection at 2 mg/kgNo effect[4]

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound and GSK'962 are used, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.

Necroptosis Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits GSK962 GSK'962 (Inactive) GSK962->RIPK1 No Effect Necrosome->MLKL TNF TNFα TNF->TNFR

Caption: Simplified signaling pathway of TNFα-induced necroptosis, highlighting the inhibitory action of this compound on RIPK1.

Experimental Workflow cluster_setup Experimental Setup cluster_induction Induction of Necroptosis cluster_analysis Data Analysis A Seed Cells (e.g., L-929, U937) B Pre-treat with: - Vehicle - this compound (Active) - GSK'962 (Negative Control) A->B C Induce Necroptosis (e.g., TNFα + zVAD-fmk) B->C D Incubate C->D E Measure Cell Viability (e.g., CellTiter-Glo) D->E F Compare Viability: This compound vs. GSK'962 vs. Vehicle E->F

Caption: A typical experimental workflow for assessing the effect of this compound on necroptosis, including the use of GSK'962 as a negative control.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and GSK'962.

1. In Vitro Necroptosis Assay

  • Cell Lines: Mouse fibrosarcoma L-929 cells or human monocytic U937 cells.

  • Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with a serial dilution of this compound, GSK'962, or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of Tumor Necrosis Factor-alpha (TNFα) and a pan-caspase inhibitor, such as z-VAD-fmk. The final concentrations will vary depending on the cell line (e.g., for L-929 cells, 10 ng/mL TNFα and 20 µM z-VAD-fmk).

  • Incubation: Plates are incubated for a period sufficient to induce cell death, typically 18-24 hours.

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). IC50 values are calculated using a non-linear regression analysis.

2. In Vivo Model of TNF-induced Sterile Shock

  • Animal Model: C57BL/6 mice are commonly used.

  • Compound Administration: Mice are pre-treated with this compound, GSK'962, or a vehicle control via intraperitoneal (i.p.) injection. A typical dose for this compound is 2 mg/kg.

  • Induction of Shock: A lethal dose of TNFα combined with z-VAD-fmk is administered to the mice, typically via i.p. injection.

  • Monitoring: The core body temperature of the mice is monitored at regular intervals using a rectal probe. Hypothermia is a key indicator of the shock response.

  • Data Analysis: The change in body temperature over time is plotted for each treatment group. Statistical analysis is performed to compare the protective effects of this compound versus GSK'962 and the vehicle control.

By adhering to these protocols and incorporating GSK'962 as a negative control, researchers can confidently attribute the observed anti-necroptotic effects to the specific inhibition of RIPK1 by this compound, thereby generating robust and reliable data.

References

Validating the On-Target Efficacy of GSK963 in Suppressing Necroptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug discovery, definitively confirming the on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its validation in knockout cell models. The data presented herein demonstrates the specificity of this compound in the context of the necroptotic cell death pathway.

This compound is a chiral small-molecule inhibitor that has emerged as a critical tool for studying the role of RIPK1 in necroptosis, a form of programmed necrosis.[1][2] Its high potency and selectivity offer a significant advantage over earlier inhibitors such as Necrostatin-1 (Nec-1).[1][3] A key validation of its on-target effect is demonstrated through the use of its inactive enantiomer, GSK'962, and more definitively, through experiments conducted in knockout cell lines.

Comparative Efficacy of RIPK1 Inhibitors

The potency of this compound has been extensively characterized and compared to Nec-1. Biochemical and cellular assays consistently show that this compound is significantly more potent.

CompoundTargetBiochemical Assay (IC50)Cellular Necroptosis Assay (IC50)Kinase Selectivity
This compound RIPK129 nM (FP binding assay)[4]1 nM (murine cells), 4 nM (human cells)[3]>10,000-fold selective for RIPK1 over 339 other kinases[3][4]
Necrostatin-1 (Nec-1) RIPK1~2 µM (FP binding assay)[3]~500 nMKnown off-target activity against indoleamine-2,3-dioxygenase (IDO)[3]
GSK'962 (inactive enantiomer) N/AInactive[3]>1000-fold less potent than this compound[3]N/A

On-Target Validation in Knockout Cells

The most direct method to validate the target of an inhibitor is to assess its activity in cells lacking the target protein. Studies utilizing knockout cell lines have been instrumental in confirming that the anti-necroptotic effects of this compound are mediated through the inhibition of RIPK1.

In a study investigating the role of TNF receptor-associated factor 6 (TRAF6) in TNF-α-induced necroptosis, TRAF6 knockout (KO) L929 cells were utilized.[5] These cells, when stimulated with TNF-α and the pan-caspase inhibitor zVAD-fmk, undergo necroptosis. Treatment with this compound (100 nM) effectively inhibited this necroptotic cell death, demonstrating that this compound acts downstream of TRAF6 to block the RIPK1-dependent necroptosis pathway.[5]

The logic of using knockout cells for validation is straightforward: if the inhibitor's effect is abolished in cells lacking the target, it confirms the on-target mechanism. While the primary characterization of this compound heavily relied on its inactive enantiomer for on-target validation[3], the data from knockout models provides a more definitive confirmation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for validating this compound, the following diagrams are provided.

G cluster_0 TNF-α Signaling Pathway Leading to Necroptosis TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub Survival Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Cell Death (inhibition of cIAP1/2) pRIPK1 p-RIPK1 Complex_IIb->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->pRIPK1 G cluster_1 Experimental Workflow for On-Target Validation start Start wt_cells Wild-Type (WT) Cells start->wt_cells ko_cells RIPK1 Knockout (KO) Cells start->ko_cells induce Induce Necroptosis (e.g., TNF-α + zVAD-fmk) wt_cells->induce ko_cells->induce treat_wt Treat with this compound induce->treat_wt treat_ko Treat with this compound induce->treat_ko measure_wt Measure Cell Viability treat_wt->measure_wt measure_ko Measure Cell Viability treat_ko->measure_ko compare Compare Results measure_wt->compare measure_ko->compare conclusion Conclusion: On-target effect confirmed if necroptosis is blocked in WT but not affected in KO cells. compare->conclusion

References

GSK963: A Comparative Analysis of Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor drug discovery, achieving high selectivity for the intended target is a critical determinant of both efficacy and safety. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a detailed comparison of the selectivity profile of GSK963, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other kinase inhibitors, supported by experimental data and methodologies.

Introduction to this compound

This compound is a chiral, small-molecule inhibitor of RIPK1, a key regulator of cellular necroptosis and inflammation.[1][2][3] Its development was driven by the need for a more potent and selective tool molecule than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), which is limited by moderate potency, off-target activity against indoleamine-2,3-dioxygenase (IDO), and unfavorable pharmacokinetic properties.[4] this compound has emerged as a next-generation tool for dissecting the role of RIPK1 in various disease models.[4][5]

Quantitative Selectivity Profile

This compound demonstrates exceptional selectivity for RIPK1. In a broad panel screening, its activity was assessed against 339 other kinases, where it exhibited greater than 10,000-fold selectivity for RIPK1.[1][2][3][4][5] This high degree of selectivity minimizes the potential for off-target kinase inhibition, a common challenge in the development of kinase inhibitors.

The table below summarizes the inhibitory potency and selectivity of this compound in comparison to other known RIPK1 inhibitors.

CompoundTargetIC50 (Biochemical Assay)Cellular Necroptosis IC50 (Human/Murine)Off-Target Activity (IDO)Kinase Selectivity
This compound RIPK129 nM (FP binding assay)[2][3]1-4 nM[1][4][5]Inactive[1][4][6]>10,000-fold vs. 339 kinases[1][2][3][4][5]
GSK962 (inactive enantiomer) RIPK1Inactive>1000-fold less potent than this compound[1][7]Not reportedNot applicable
Necrostatin-1 (Nec-1) RIPK1~1 µM[4]Modest potencyPotent inhibitor (in some reports)[1]Highly selective for RIPK1[1]
7-Cl-O-Nec-1 (Nec-1s) RIPK1Improved potency over Nec-1Not specifiedLacks IDO activity[1][4]>1000-fold vs. other kinases[8]

Experimental Protocols

The selectivity and potency of this compound were characterized using a series of biochemical and cell-based assays.

Biochemical Assays
  • ADP-Glo™ Kinase Assay: This luminescent assay was utilized for the initial high-throughput screening to identify inhibitors of RIPK1. It measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

  • Fluorescence Polarization (FP) Binding Assay: This assay was employed to determine the binding affinity (IC50) of this compound to RIPK1. It measures the change in polarization of fluorescently labeled ATP competitive ligand upon displacement by the inhibitor.

  • P33-Radiolabeled Kinase Assay: To establish the broad kinase selectivity, this compound was tested at a concentration of 10 µM against a panel of 339 kinases.[1][7] The assay measures the incorporation of radiolabeled phosphate (γ-³³P-ATP) into a substrate, with a reduction in radioactivity indicating inhibition. Reactions were conducted at 10 µM ATP.[1][7]

  • Indoleamine-2,3-dioxygenase (IDO) Enzymatic Assay: To assess off-target effects, the activity of this compound against IDO was measured. This was a critical comparison against Nec-1, which has been reported to inhibit IDO.[1]

Cell-Based Assays
  • Necroptosis Inhibition Assay: The ability of this compound to block necroptotic cell death was evaluated in murine L929 and human U937 cells.[1][6] Cells were stimulated with Tumor Necrosis Factor (TNF) in the presence of a pan-caspase inhibitor (zVAD-FMK or QVD-Oph) to induce necroptosis.[1] Cell viability was measured to determine the IC50 of the inhibitor.

  • Immunoblot Analysis: To confirm that this compound does not interfere with TNF-mediated NF-κB signaling, bone marrow-derived macrophages (BMDMs) were pretreated with the inhibitor and then stimulated with TNF. Cell lysates were analyzed by western blot for the phosphorylation of IκB.[2]

In Vivo Models
  • TNF-induced Sterile Shock Model: To evaluate in vivo efficacy, mice were administered TNF and the caspase inhibitor zVAD-FMK, which induces a lethal hypothermia dependent on RIPK1 kinase activity.[1] The ability of this compound to prevent the drop in body temperature was monitored.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway in which this compound acts and the general workflow for assessing its selectivity.

Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I TNFR1->Complex_I recruits TRADD TRADD TRAF2 TRAF2 cIAP cIAP1/2 RIPK1 RIPK1 Complex_II Complex II (Necrosome) RIPK1->Complex_II RIPK3 RIPK3 RIPK1->RIPK3 activates Complex_I->TRADD Complex_I->TRAF2 Complex_I->cIAP Complex_I->RIPK1 Complex_II->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->RIPK1 inhibits

Caption: Necroptosis signaling pathway inhibited by this compound.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models HTS High-Throughput Screen (e.g., ADP-Glo) Binding Binding Assay (IC50) (e.g., FP) HTS->Binding Hit Confirmation Profiling Broad Kinase Profiling (>300 kinases) Cellular_Potency Cellular Potency (IC50) (e.g., Necroptosis Assay) Binding->Cellular_Potency Cellular Validation OffTarget Off-Target Assays (e.g., IDO) Profiling->Cellular_Potency Pathway_Analysis Pathway Analysis (e.g., NF-κB Western Blot) Efficacy In Vivo Efficacy (e.g., TNF-induced shock) Cellular_Potency->Efficacy Preclinical Testing

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound stands out as a highly potent and exceptionally selective inhibitor of RIPK1.[1][3][4][6] Compared to its predecessors like Nec-1, it offers a significantly improved profile, lacking the off-target IDO activity and demonstrating superior potency in both biochemical and cellular contexts.[1][4] The rigorous testing against a broad panel of kinases confirms its specificity, making this compound an invaluable tool for researchers studying RIPK1-mediated signaling pathways and a promising candidate for further drug development.[1] Its inactive enantiomer, GSK962, provides a crucial negative control to ensure that observed effects are due to on-target RIPK1 inhibition.[1]

References

Validating RIPK1 Autophosphorylation Inhibition: A Comparative Guide to GSK963 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK963's performance in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) autophosphorylation against other notable alternatives. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity, particularly its autophosphorylation, is a key step in the execution of programmed cell death. Consequently, small molecule inhibitors of RIPK1 have emerged as promising therapeutic agents for a range of inflammatory and neurodegenerative diseases.[3][4][5] this compound is a potent and selective inhibitor of RIPK1, and this guide serves to validate its inhibitory effects on RIPK1 autophosphorylation in comparison to other well-known inhibitors.[6][7][8]

Comparative Analysis of RIPK1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commercially available or widely studied RIPK1 inhibitors. The data is presented as IC50 values obtained from various biochemical and cell-based assays. Lower IC50 values indicate higher potency.

InhibitorAssay TypeSpeciesIC50 (nM)Reference(s)
This compound FP binding assayHuman29[7][8]
Necroptosis (U937 cells)Human4[6][9]
Necroptosis (L929 cells)Murine1[6][9]
Necrostatin-1 (Nec-1) Necroptosis (U937 cells)Human2000[9]
Necroptosis (L929 cells)Murine1000[9]
RIPA-56 RIPK1 Kinase ActivityHuman13[10]
Necroptosis (L929 cells)Murine27[10]
GSK'772 Necroptosis (HT-29 cells)Human0.2[11]
GSK'157 Necroptosis (MEFs)Murine3.1[11]
PK68 RIPK1 Kinase ActivityNot Specified90[10]
Compound 71 ADP-GloNot Specified167[10]
Compound 24 ADP-GloNot Specified2010[12]
Compound 41 ADP-GloNot Specified2950[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the findings.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Prepare a reaction mixture containing the RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the test inhibitor (e.g., this compound) in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 50 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the RIPK1 activity.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells. It is commonly used to measure the protective effect of RIPK1 inhibitors against necroptosis.

Protocol:

  • Seed cells (e.g., U937 or L929) in an opaque-walled multiwell plate and culture overnight.

  • Pre-treat the cells with various concentrations of the RIPK1 inhibitor (e.g., this compound) for a specified time.

  • Induce necroptosis by adding a stimulus such as TNF-α in combination with a caspase inhibitor (e.g., zVAD-fmk).

  • Incubate for a period sufficient to induce cell death (e.g., overnight).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is directly proportional to the number of viable cells.

Binding Assay: Fluorescence Polarization (FP) Assay

This assay measures the binding of a small molecule inhibitor to the RIPK1 kinase domain.

Protocol:

  • Prepare a reaction mixture containing a fluorescently labeled tracer that binds to the RIPK1 kinase domain and the purified GST-RIPK1 kinase domain protein.

  • Add increasing concentrations of the unlabeled test inhibitor (e.g., this compound).

  • Incubate the mixture for a short period (e.g., 10 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • The displacement of the fluorescent tracer by the inhibitor results in a decrease in fluorescence polarization, which can be used to determine the inhibitor's binding affinity (IC50 or Ki).

Visualizations

The following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for validating RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_complex_i Complex I Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Deubiquitination Complex_IIb Necrosome (Necroptosis) RIPK1->Complex_IIb Caspase-8 inhibition Complex_I Complex I NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB MAPK MAPK Activation (Stress Response) Complex_I->MAPK FADD_a FADD Complex_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Autophosphorylation

Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start: Select RIPK1 Inhibitor (e.g., this compound) biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., CellTiter-Glo) start->cell_based_assay binding_assay Binding Assay (e.g., Fluorescence Polarization) start->binding_assay data_analysis Data Analysis: Determine IC50 biochemical_assay->data_analysis cell_based_assay->data_analysis binding_assay->data_analysis comparison Compare Potency & Selectivity with Alternative Inhibitors data_analysis->comparison end Conclusion: Validate Inhibition Profile comparison->end

References

GSK963: A Comparative Analysis of Cross-Reactivity with RIP Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective RIPK1 inhibitor, GSK963, with other members of the Receptor-Interacting Protein (RIP) kinase family. The data presented herein demonstrates the high potency and exceptional selectivity of this compound for RIPK1, supporting its use as a specific tool for studying RIPK1-mediated signaling pathways.

High Selectivity of this compound for RIPK1

This compound is a potent and highly selective inhibitor of RIPK1, a key kinase involved in the regulation of inflammation and cell death pathways such as necroptosis.[1][2] Extensive kinase profiling has demonstrated that this compound exhibits remarkable selectivity for RIPK1 over a wide range of other kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against RIPK1 and its cross-reactivity with other kinases have been evaluated using various biochemical assays. The data consistently shows a significant potency for RIPK1 and a lack of significant inhibition of other kinases at concentrations where RIPK1 is effectively blocked.

KinaseIC50 (nM)% Inhibition @ 10 µMReference
RIPK1 29 Not Applicable[1][2]
339 other kinases>10,000-fold higher than RIPK1< 50%[3][4]

Note: Specific IC50 values for this compound against other individual RIP kinases (e.g., RIPK2, RIPK3) are not publicly available. However, the comprehensive kinase screening data, showing less than 50% inhibition of 339 other kinases at a high concentration of 10 µM, strongly indicates a lack of significant cross-reactivity.

Experimental Protocols

The selectivity of this compound has been established through rigorous in vitro kinase assays. The following are detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Binding Assay for RIPK1

This assay is a competitive binding assay used to determine the affinity of an inhibitor for a kinase.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand. When a small fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (the kinase), its tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent ligand for binding to the kinase, causing a decrease in polarization.

Protocol:

  • Reagents:

    • Recombinant human RIPK1 kinase domain.

    • A fluorescently labeled small molecule probe that binds to the ATP-binding site of RIPK1.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).

    • This compound and other test compounds.

  • Procedure:

    • A constant concentration of the fluorescent probe and RIPK1 kinase are incubated together in the assay buffer in a microplate.

    • Serial dilutions of this compound or other test compounds are added to the wells.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The IC50 value, the concentration of the inhibitor that causes a 50% decrease in the fluorescence polarization signal, is calculated by fitting the data to a sigmoidal dose-response curve.

Radiometric Kinase Assay (e.g., P33-radiolabeled assay)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Principle: The assay utilizes [γ-³³P]ATP as a phosphate donor. The kinase transfers the ³³P-labeled phosphate to a specific substrate (peptide or protein). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Protocol:

  • Reagents:

    • Recombinant kinase (e.g., RIPK1, RIPK2, RIPK3, or other kinases from the panel).

    • Specific peptide or protein substrate for the kinase.

    • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • [γ-³³P]ATP.

    • Unlabeled ATP.

    • This compound and other test compounds.

    • Phosphocellulose filter paper or other separation matrix.

    • Scintillation fluid.

  • Procedure:

    • The kinase, substrate, and test compound (this compound) are pre-incubated in the kinase assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter paper.

    • The filter paper is washed extensively to remove unincorporated [γ-³³P]ATP.

    • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.

    • For IC50 determination, the percentage of inhibition is plotted against a range of inhibitor concentrations, and the data is fitted to a dose-response curve.

RIP Kinase Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of RIPK1 in necroptosis and inflammatory signaling pathways and the specific point of inhibition by this compound.

RIP_Kinase_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation NFkB NF-κB Activation RIPK1->NFkB MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->RIPK1 Inhibition

Caption: RIPK1 signaling and this compound inhibition.

Conclusion

The available data strongly supports that this compound is an exceptionally potent and selective inhibitor of RIPK1. Its minimal cross-reactivity with a large panel of other kinases, including by strong inference other members of the RIP kinase family, makes it an invaluable tool for specifically dissecting the roles of RIPK1 in various physiological and pathological processes. Researchers utilizing this compound can have a high degree of confidence that the observed effects are due to the on-target inhibition of RIPK1.

References

GSK963: A Comparative Guide to its Efficacy in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK963, a highly potent and selective second-generation inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical tool in the study of necroptosis and its role in various pathologies. This guide provides an objective comparison of this compound's performance across different disease models, supported by experimental data, to aid researchers in their exploration of its therapeutic potential.

Executive Summary

This compound consistently demonstrates superior potency and selectivity compared to the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1). Its efficacy has been most robustly demonstrated in models of systemic inflammation and is now emerging in models of neurological injury. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview of this compound's capabilities.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on this compound's efficacy in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound in Necroptosis Inhibition

Cell LineSpeciesStimulusIC50 (nM)Comparator: Nec-1 IC50 (µM)Reference
L929MurineTNFα + zVAD-fmk11[1]
U937HumanTNFα + zVAD-fmk42[1]
BMDMMurineTNFα + zVAD-fmk3>10[1]
Primary Human NeutrophilsHumanTNFα + zVAD-fmk + SMAC mimetic0.9>10[1]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease ModelSpeciesKey Efficacy ReadoutThis compound Dose & RegimenResultsComparator: Nec-1 ResultsReference
TNF-induced Sterile ShockMouseProtection from hypothermia2 mg/kg, i.p.Complete protectionNo significant protection at 2 mg/kg[1]
Intracerebral Hemorrhage (ICH)MouseReduction in neuronal death (Fluoro-Jade B+ cells)25 mg/kg, i.p., every 3 hoursSignificant reduction in neuronal death in the peri-hemorrhagic regionNot directly compared in the study, but known to have off-target effects and lower potency.[2]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using the DOT language, illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Pore Formation Pore Formation MLKL->Pore Formation Necrosome->MLKL This compound This compound This compound->RIPK1 Inhibition TNFα TNFα TNFα->TNFR1 Necroptosis Necroptosis Pore Formation->Necroptosis

Caption: this compound inhibits the kinase activity of RIPK1, a key step in the necroptosis signaling pathway.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Disease Model Induction Disease Model Induction Animal Cohorts Animal Cohorts Disease Model Induction->Animal Cohorts This compound Administration This compound Administration Animal Cohorts->this compound Administration Vehicle Control Vehicle Control Animal Cohorts->Vehicle Control Comparator Drug Comparator Drug Animal Cohorts->Comparator Drug Efficacy Readouts Efficacy Readouts This compound Administration->Efficacy Readouts Vehicle Control->Efficacy Readouts Comparator Drug->Efficacy Readouts Data Analysis Data Analysis Efficacy Readouts->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for in vivo evaluation of this compound efficacy in a disease model.

Experimental Protocols

In Vitro Necroptosis Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on necroptotic cell death.

Materials:

  • Cell lines (e.g., L929, U937)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Recombinant human or murine TNFα

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • SMAC mimetic (optional, for certain cell types)

  • This compound and comparator compounds (e.g., Necrostatin-1)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and comparator compounds in the cell culture medium.

  • Pre-treat the cells with the compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα and zVAD-fmk (and SMAC mimetic if necessary) to the wells.

  • Incubate the plates for a period determined by the cell line's response to the stimulus (typically 18-24 hours).

  • Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo TNF-induced Sterile Shock Model

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNFα

  • zVAD-fmk

  • This compound and comparator compounds formulated for intraperitoneal (i.p.) injection

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer this compound, comparator, or vehicle via i.p. injection.

  • After a specified pre-treatment time (e.g., 30 minutes), induce shock by intravenous (i.v.) or i.p. injection of a lethal dose of TNFα and zVAD-fmk.

  • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

  • Record survival rates over a defined period (e.g., 24 hours).

  • Analyze the data by comparing the temperature profiles and survival curves between the treatment groups.

In Vivo Intracerebral Hemorrhage (ICH) Model

Objective: To assess the neuroprotective effects of this compound in a mouse model of hemorrhagic stroke.[2]

Materials:

  • Mice (e.g., C57BL/6)

  • Collagenase or autologous blood for ICH induction

  • Stereotaxic apparatus

  • This compound formulated for i.p. injection

  • Vehicle control

  • Fluoro-Jade B stain for detecting degenerating neurons

  • Microscope for imaging

Procedure:

  • Induce ICH by stereotaxic injection of collagenase or autologous blood into the striatum.

  • Administer this compound (e.g., 25 mg/kg) or vehicle via i.p. injection at the time of ICH induction and then at regular intervals (e.g., every 3 hours).

  • At a predetermined time point (e.g., 24 hours) after ICH, perfuse the animals and collect the brains.

  • Process the brain tissue for histological analysis.

  • Stain brain sections with Fluoro-Jade B to identify degenerating neurons.

  • Quantify the number of Fluoro-Jade B-positive cells in the peri-hemorrhagic region using microscopy and image analysis software.

  • Compare the extent of neuronal death between the this compound-treated and vehicle-treated groups.

Discussion and Future Directions

The available data strongly support this compound as a potent and selective tool for studying RIPK1-mediated necroptosis. Its superiority over Nec-1 in terms of potency and specificity is evident. The confirmation of its in vivo efficacy in a model of intracerebral hemorrhage opens up exciting avenues for investigating its therapeutic potential in neuroinflammatory and neurodegenerative diseases.[2]

While direct evidence of this compound's efficacy in models of ischemic stroke (e.g., MCAO), multiple sclerosis (e.g., EAE), and myocardial infarction is still emerging, the established role of RIPK1 in these conditions suggests that this compound is a valuable candidate for future studies. Researchers are encouraged to leverage the high potency and selectivity of this compound to further elucidate the role of RIPK1 in these and other inflammatory diseases. Future research should focus on head-to-head comparisons of this compound with other therapeutic agents in these models to better define its potential clinical utility.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for GSK963

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective RIP1 kinase inhibitor, GSK963, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar GSK-3 inhibitor indicates that the compound is not classified as dangerous goods for transport, but waste treatment methods should align with national, federal, state, and local regulations[1].

Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), researchers must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

In situations with a risk of aerosolization, a self-contained breathing apparatus should be used[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its physical state and whether it is contaminated with other materials. Under no circumstances should chemical waste be poured down the drain or discarded in regular trash[2].

1. Unused or Expired Solid this compound:

  • Segregation: Keep the original container of this compound separate from other chemical waste to avoid unintended reactions[3].

  • Labeling: Ensure the container is clearly labeled with the chemical name, "this compound," and any relevant hazard information. If reusing a container, completely deface the original label[3].

  • Storage: Store the container in a designated hazardous waste collection area, segregated by chemical compatibility (e.g., away from strong acids and bases)[2].

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.

2. This compound in Solution (e.g., dissolved in DMSO):

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and compatible waste container. Glass containers are generally suitable[2]. Do not mix with other solvent wastes unless approved by your institution's safety office[3].

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical names of all contents (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations[3].

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated area for hazardous waste[2][4]. Secondary containment, such as a tray that can hold the entire volume of the largest container, is recommended[4].

  • Disposal: Contact your institution's EHS for pickup and disposal.

3. Contaminated Labware and Materials (e.g., pipette tips, gloves, empty vials):

  • Solid Waste: Items contaminated with this compound should be considered hazardous waste. Place them in a designated, sealed container or a robust, sealed plastic bag[4].

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminant (this compound).

  • Empty Containers: Empty original containers of this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste[5]. After rinsing, deface the label and dispose of the container as regular waste or according to institutional guidelines[3][5].

  • Spills: In the event of a spill, absorb the material with an inert absorbent, and collect it in a sealed container for disposal as hazardous waste. The spill cleanup materials must also be treated as hazardous waste[5].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to this compound.

ParameterValueSource
IC50 (RIP1 Kinase) 29 nM[6][7]
Solubility in DMSO ≥ 2.5 mg/mL (10.85 mM)[6]
Storage (Solid) ≥ 4 years at -20°C[7][8]
Storage (in DMSO) 1 year at -80°C[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GSK963_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_form Determine Physical Form cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure cluster_contaminated Contaminated Material Procedure cluster_end Final Disposal start This compound Waste Identified is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_proc 1. Segregate in original or labeled container. 2. Store in designated hazardous waste area. 3. Arrange for EHS pickup. is_solid->solid_proc Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_proc 1. Collect in a labeled, sealed, compatible container. 2. Store in secondary containment in a designated area. 3. Arrange for EHS pickup. is_liquid->liquid_proc Yes contaminated_proc 1. Place in a sealed, labeled bag or container. 2. For empty vials, triple-rinse and collect rinseate. 3. Store in designated hazardous waste area. 4. Arrange for EHS pickup. is_contaminated->contaminated_proc Yes end Disposed by Licensed Facility solid_proc->end liquid_proc->end contaminated_proc->end

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific guidelines, as they may have additional requirements.

References

Essential Safety and Operational Guide for Handling GSK963

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with GSK963, a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesTightly fitting, compliant with EN 166 or equivalent.[1]Protects eyes from splashes of the chemical.[1][2]
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material, tested against the specific chemical.[2][3]Prevents skin contact and absorption.[4]
Body Protection Laboratory Coat/GownLong-sleeved, preferably disposable or made of a material with proven resistance.[3][4]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Not generally required with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[4]Prevents inhalation of the compound, especially in powder form.[4]
Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

AspectProcedureRationale
Receiving Inspect the package for any damage or leaks upon arrival.Ensures the integrity of the product and prevents accidental exposure.
Storage (Solid) Store in a dry, dark place at -20°C for long-term storage (months to years).[5]This compound is stable for at least two years when stored properly.[6]
Storage (Solution) Store stock solutions at -20°C for up to one year or -80°C for up to two years.[6]Prevents degradation of the compound in solution.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form.Minimizes the risk of inhalation.
Weighing Weigh the solid compound in an enclosed balance or a ventilated enclosure.Prevents the generation and dispersal of dust.
Spills In case of a spill, wear appropriate PPE, absorb the spill with inert material, and place it in a sealed container for disposal.Contains the spill and prevents widespread contamination.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions containing this compound Collect in a labeled, sealed, and leak-proof container for liquid hazardous chemical waste. Do not pour down the drain.
Contaminated Materials All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common experimental applications.

In Vitro Solution Preparation

This compound is soluble in DMSO.[5][7][8][9]

Objective: To prepare a stock solution of this compound for cell-based assays.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution to ensure complete dissolution.[9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[6]

In Vivo Formulation

For animal studies, this compound can be formulated for intraperitoneal (IP) injection.

Objective: To prepare a formulation of this compound for administration to mice.

Materials:

  • This compound solid

  • DMSO

  • Corn Oil

  • Sterile tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final solution, add 10% DMSO stock solution to 90% Corn Oil.[6][10]

  • Mix thoroughly until a clear solution is obtained.[6] This protocol can yield a clear solution of ≥ 2.5 mg/mL.[6][10]

  • Administer the formulation to the animal at the desired dosage (e.g., 0.2 mg/kg, 2 mg/kg, or 10 mg/kg).[6]

Visual Guides

This compound Handling Workflow

The following diagram outlines the key steps and decision points for safely handling this compound from receipt to disposal.

A Receive & Inspect this compound B Store Appropriately (-20°C or -80°C) A->B C Don PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid in Ventilated Area C->D E Prepare Solution (e.g., in DMSO) D->E F Conduct Experiment E->F G Spill? F->G During Experiment H Follow Spill Protocol G->H Yes I Dispose of Waste (Solid, Liquid, Contaminated) G->I No H->I J Doff PPE & Wash Hands I->J

Caption: Workflow for safe handling of this compound.

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of RIPK1, a key kinase in the necroptosis signaling pathway.

cluster_0 Cell Membrane cluster_1 Extracellular TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1-mediated necroptosis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.